3-Bromo-3'-methoxybiphenyl
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-(3-methoxyphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c1-15-13-7-3-5-11(9-13)10-4-2-6-12(14)8-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFKMPAEWOKIJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Understanding the Molecular Profile of 3-Bromo-3'-methoxybiphenyl
An In-Depth Technical Guide to the Solubility of 3-Bromo-3'-methoxybiphenyl in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of this compound, a crucial building block in medicinal chemistry and materials science. Understanding its solubility is paramount for researchers, scientists, and professionals in drug development for optimizing reaction conditions, purification processes, and formulation strategies.
This compound possesses a molecular structure that directly dictates its solubility behavior. Its key physicochemical properties are summarized below:
| Property | Value | Source |
| Molecular Formula | C13H11BrO | [1][2][3] |
| Molecular Weight | ~263.13 g/mol | [1][2][3] |
| IUPAC Name | 1-bromo-3-(3-methoxyphenyl)benzene | [3] |
| XLogP3 | 4.2 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 1 (methoxy group) | [3] |
| Topological Polar Surface Area | 9.2 Ų | [3] |
| Physical Form | Solid | [4] |
The high XLogP3 value of 4.2 indicates that this compound is a relatively non-polar and lipophilic molecule. The absence of hydrogen bond donors and the presence of only a single weak hydrogen bond acceptor (the ether oxygen) further contribute to its limited ability to interact with polar, protic solvents. The small topological polar surface area corroborates its predominantly non-polar character.
The "Like Dissolves Like" Principle in Action
The fundamental principle governing solubility is "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[5][6] For this compound, its non-polar nature, owing to the large biphenyl core and the bromine substituent, is the primary determinant of its solubility. The methoxy group introduces a slight polar character, but this is largely overshadowed by the hydrophobic bulk of the molecule.
Intermolecular Forces at Play:
-
Van der Waals Forces: These are the predominant intermolecular forces between molecules of this compound and non-polar solvents.
-
Dipole-Dipole Interactions: The methoxy group and the bromine atom create weak dipoles, allowing for some interaction with polar aprotic solvents.
-
Hydrogen Bonding: The lack of hydrogen bond donors means it cannot form strong hydrogen bonds with protic solvents like water or alcohols.
Predicted Solubility in Common Organic Solvents
Based on the molecular properties and theoretical principles, the predicted solubility of this compound in a range of common organic solvents is presented below.
| Solvent | Polarity | Predicted Solubility | Rationale |
| Non-Polar Solvents | |||
| Hexane | Non-polar | Moderate to High | Similar non-polar nature allows for effective van der Waals interactions. |
| Toluene | Non-polar | High | The aromatic nature of toluene can engage in π-stacking with the biphenyl rings, enhancing solubility. |
| Polar Aprotic Solvents | |||
| Dichloromethane (DCM) | Polar Aprotic | High | Its polarity is suitable for dissolving moderately polar compounds, and it can effectively solvate the biphenyl structure. |
| Tetrahydrofuran (THF) | Polar Aprotic | High | The ether oxygen in THF can interact with the solute, and its overall polarity is well-suited for dissolving such compounds. |
| Acetone | Polar Aprotic | Moderate | While polar, the ketone group can interact with the solute, but its polarity might be slightly too high for optimal solubility. |
| Polar Protic Solvents | |||
| Ethanol | Polar Protic | Low to Moderate | The presence of a hydroxyl group makes it highly polar and capable of hydrogen bonding, which does not favor the dissolution of the largely non-polar solute. |
| Methanol | Polar Protic | Low | More polar than ethanol, leading to even poorer solubility due to the energetic cost of disrupting the solvent's hydrogen-bonding network. |
| Water | Polar Protic | Very Low / Insoluble | The high polarity and strong hydrogen-bonding network of water make it a very poor solvent for the hydrophobic this compound. |
Experimental Protocol for Solubility Determination
This section provides a detailed, self-validating protocol for the experimental determination of the solubility of this compound.
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Syringe filters (0.22 µm, solvent-compatible)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The excess solid ensures that a saturated solution is formed.
-
Add a small magnetic stir bar to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set at the desired temperature (e.g., 25 °C) and stir the mixture vigorously for a predetermined equilibration time (e.g., 24 hours) to ensure the solution reaches saturation.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the stirring and allow the excess solid to settle for at least 1 hour at the constant temperature.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
-
Record the weight of the filtered solution.
-
-
Gravimetric Analysis (for non-volatile solvents) or Chromatographic Analysis:
-
Gravimetric Method:
-
Carefully evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
The mass of the dissolved solute can be calculated by subtracting the initial weight of the empty vial.
-
Solubility can then be expressed in terms of mg/mL or g/L.
-
-
HPLC Method (more accurate):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Inject the standards into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor. This gives the solubility of the compound in the chosen solvent.
-
-
Self-Validation:
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Analyze a blank solvent sample to ensure no interfering peaks are present in the HPLC analysis.
-
The linearity of the HPLC calibration curve (R² > 0.999) will validate the accuracy of the quantification method.
Visualizing the Solubility Workflow
The following diagram illustrates the logical workflow for assessing the solubility of this compound.
Caption: Logical workflow for predicting the solubility of this compound.
Conclusion
The solubility of this compound is governed by its predominantly non-polar and lipophilic character. It is predicted to be highly soluble in non-polar and polar aprotic organic solvents, while exhibiting poor solubility in polar protic solvents. The provided experimental protocol offers a robust framework for the quantitative determination of its solubility, which is a critical parameter for its effective utilization in research and development.
References
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- PubChem. (n.d.). 3-Bromo-4-methoxybiphenyl.
- PubChem. (n.d.). 3-Bromo-4'-methoxybiphenyl.
- SIELC Technologies. (2018, February 16). 1-Bromo-3-methoxybenzene.
- Thermo Fisher Scientific. (n.d.). 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid, 95%.
- CymitQuimica. (n.d.). 3-BROMO-4-METHOXYBIPHENYL.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- LibreTexts. (2023, August 31). Solubility of Organic Compounds.
- ResearchGate. (2025, August 6). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory.
- National Library of Medicine. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- National Library of Medicine. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line.
- ChemRxiv. (2025, May 23). Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery.
- Chemistry LibreTexts. (2023, January 22). Conformations of Biphenyls.
- Chemistry Steps. (n.d.). Solubility of Organic Compounds.
- Royal Society of Chemistry. (n.d.). Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives.
- BLDpharm. (n.d.). 3-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid.
- YouTube. (2015, February 19). Determining if substituted biphenyls are chiral or not.
- SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility.
- Sigma-Aldrich. (n.d.). 4-Bromo-3-methoxyphenol 97.
- National Library of Medicine. (n.d.). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity.
- IndiaMART. (n.d.). 3-Bromo-4-Methoxybiphenyl.
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- 2. 3-Bromo-4'-methoxybiphenyl | C13H11BrO | CID 2757035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C13H11BrO | CID 2757034 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. chem.ws [chem.ws]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra Analysis of 3-Bromo-3'-methoxybiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling Molecular Architecture with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique in the arsenal of chemists, offering profound insights into the molecular structure of organic compounds. For professionals in pharmaceutical research and drug development, a precise understanding of a molecule's three-dimensional architecture is paramount, as structure dictates function. This guide provides a detailed exploration of the ¹H and ¹³C NMR spectra of 3-Bromo-3'-methoxybiphenyl, a disubstituted biphenyl derivative. Through a comprehensive analysis of chemical shifts, coupling constants, and spectral patterns, we will elucidate the structural nuances of this molecule, showcasing the power of NMR in unequivocal structure verification and characterization.
The biphenyl moiety is a common scaffold in many biologically active compounds and functional materials. The substitution pattern on the phenyl rings significantly influences their conformational behavior and, consequently, their interaction with biological targets or their material properties. In this compound, the presence of an electron-withdrawing bromine atom and an electron-donating methoxy group at the meta positions of the two phenyl rings creates a unique electronic and steric environment, which is reflected in its NMR spectra. This guide will serve as a practical resource for interpreting such spectra, enabling researchers to confidently identify and characterize similarly substituted biphenyl systems.
The Molecular Structure of this compound
A clear understanding of the molecular structure and the numbering of atoms is fundamental to the assignment of NMR signals.
Figure 1. Structure and atom numbering of this compound.
¹H NMR Spectral Analysis
The proton NMR spectrum of this compound is characterized by distinct signals in the aromatic region, corresponding to the protons on the two phenyl rings, and a singlet in the aliphatic region, corresponding to the methoxy group protons. The chemical shifts are influenced by the electronic effects of the bromine and methoxy substituents.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | 7.68 | t | J = 1.8 |
| H-4 | 7.51 | ddd | J = 7.9, 1.8, 1.1 |
| H-5 | 7.35 | t | J = 7.9 |
| H-6 | 7.55 | ddd | J = 7.9, 1.8, 1.1 |
| H-2' | 7.15 | t | J = 2.1 |
| H-4' | 7.38 | t | J = 7.9 |
| H-5' | 6.95 | ddd | J = 7.9, 2.1, 1.0 |
| H-6' | 7.18 | ddd | J = 7.9, 2.1, 1.0 |
| -OCH₃ | 3.85 | s | - |
Interpretation of the ¹H NMR Spectrum
-
Aromatic Region (6.9 - 7.7 ppm):
-
Brominated Phenyl Ring (Ring A): The bromine atom is an electron-withdrawing group, which generally deshields the protons on the aromatic ring, causing their signals to appear at a higher chemical shift (downfield).
-
The proton at the C-2 position (H-2) is expected to be a triplet due to coupling with H-4 and H-6 (small meta-coupling).
-
The proton at C-4 will appear as a doublet of doublet of doublets due to ortho-coupling with H-5, meta-coupling with H-2 and H-6.
-
The proton at C-5 will be a triplet due to ortho-coupling with H-4 and H-6.
-
The proton at C-6 will show a similar splitting pattern to H-4.
-
-
Methoxylated Phenyl Ring (Ring B): The methoxy group is an electron-donating group, which shields the aromatic protons, causing their signals to appear at a lower chemical shift (upfield) compared to the protons on the brominated ring.
-
The proton at C-2' is expected to be a triplet due to meta-coupling with H-4' and H-6'.
-
The proton at C-4' will appear as a triplet due to ortho-coupling with H-5' and H-3 (which is a carbon).
-
The proton at C-5' will be a doublet of doublet of doublets due to ortho-coupling with H-4' and H-6', and meta-coupling with H-2'.
-
The proton at C-6' will have a similar splitting pattern to H-5'.
-
-
-
Aliphatic Region (~3.85 ppm):
-
The three protons of the methoxy group (-OCH₃) are chemically equivalent and do not have any neighboring protons to couple with. Therefore, they appear as a sharp singlet, integrating to three protons. This is a characteristic signal for a methoxy group attached to an aromatic ring.[1]
-
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Since this compound is asymmetrical, all 13 carbon atoms are expected to be chemically non-equivalent, resulting in 13 distinct signals in the proton-decoupled ¹³C NMR spectrum.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 143.1 |
| C-2 | 130.3 |
| C-3 | 122.8 |
| C-4 | 130.2 |
| C-5 | 126.0 |
| C-6 | 130.5 |
| C-1' | 141.5 |
| C-2' | 113.2 |
| C-3' | 160.0 |
| C-4' | 113.5 |
| C-5' | 129.9 |
| C-6' | 119.9 |
| -OCH₃ | 55.4 |
Interpretation of the ¹³C NMR Spectrum
-
Aromatic Region (110 - 160 ppm):
-
Quaternary Carbons: The signals for the carbons directly attached to the other phenyl ring (C-1 and C-1'), the bromine atom (C-3), and the methoxy group (C-3') are typically weaker in intensity compared to the protonated carbons.
-
The carbon bearing the bromine atom (C-3) is expected to be found in the range of 120-125 ppm.
-
The carbon attached to the methoxy group (C-3') will be significantly deshielded and appear downfield, typically around 160 ppm, due to the strong electron-withdrawing inductive effect and electron-donating resonance effect of the oxygen atom.[2]
-
The carbons at the junction of the two rings (C-1 and C-1') will also be in the downfield region of the aromatic signals.
-
-
Protonated Carbons: The chemical shifts of the CH carbons are influenced by the substituent effects. The electron-donating methoxy group will shield the ortho and para carbons, shifting them upfield, while the electron-withdrawing bromine atom will have a deshielding effect.
-
-
Aliphatic Region (~55.4 ppm):
-
The carbon of the methoxy group (-OCH₃) gives a characteristic signal in the upfield region of the spectrum, typically around 55-56 ppm.[2]
-
Experimental Protocols
1. Sample Preparation for NMR Analysis
A self-validating protocol ensures reproducible and high-quality NMR data.
Figure 2. Workflow for NMR Sample Preparation.
2. NMR Data Acquisition
Standard one-dimensional ¹H and ¹³C NMR experiments are typically sufficient for the structural elucidation of this compound.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the crowded aromatic region of the ¹H NMR spectrum.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans are usually adequate, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of -2 to 12 ppm is appropriate.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[3]
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range of 0 to 220 ppm is standard for most organic molecules.
-
Advanced 2D NMR Techniques for Unambiguous Assignments
For complex molecules or to confirm assignments, two-dimensional (2D) NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the same spin system. In the case of this compound, COSY would show correlations between the coupled protons on each of the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is extremely useful for assigning the signals of protonated carbons in the ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is particularly powerful for assigning quaternary carbons and for linking different spin systems together. For instance, an HMBC correlation would be expected between the methoxy protons and the C-3' carbon.
Figure 3. Integrated workflow for NMR spectral analysis.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, guided by predicted spectral data and an understanding of substituent effects, allows for a confident and detailed structural elucidation. The characteristic signals of the methoxy group and the distinct patterns of the substituted aromatic rings provide a unique spectral fingerprint for this molecule. By following the outlined experimental protocols and employing a systematic approach to spectral interpretation, researchers can effectively utilize NMR spectroscopy to characterize this and other complex organic molecules with a high degree of certainty. This guide underscores the indispensable role of NMR in modern chemical and pharmaceutical research, providing the foundational knowledge necessary for accurate molecular structure determination.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
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ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]
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Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]
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nmrdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link][1]
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Agrawal, P. K. (2023). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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An In-depth Technical Guide to the Electronic Properties of Meta-Substituted Methoxybiphenyls
For Researchers, Scientists, and Drug Development Professionals
Abstract
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, owing to its unique conformational flexibility and tunable electronic properties. Substitution on the biphenyl rings profoundly influences these characteristics, thereby modulating biological activity and material performance. This technical guide provides a deep dive into the electronic properties of meta-substituted methoxybiphenyls. We explore the nuanced interplay between the inductive and resonance effects of the methoxy group at the meta position, its impact on molecular conformation, and the resulting photophysical and electrochemical signatures. This document synthesizes theoretical principles with practical, field-proven experimental and computational protocols, offering a comprehensive resource for professionals seeking to understand and manipulate these fascinating molecules.
Introduction: The Significance of the Biphenyl Scaffold and Substituent Effects
Biphenyl and its derivatives are cornerstones in the development of liquid crystals, organic light-emitting diodes (OLEDs), and pharmacologically active agents. Their utility stems from a delicate balance between two key features: the degree of π-conjugation across the two phenyl rings and the three-dimensional structure defined by the torsional (dihedral) angle between them. This angle, which is approximately 45° in unsubstituted biphenyl in the gas phase, dictates the extent of electronic communication between the rings.[1]
The introduction of substituents dramatically alters this landscape. The methoxy group (–OCH₃) is particularly interesting due to its dual electronic nature: it is electron-donating via resonance (+R effect) and electron-withdrawing via induction (-I effect).[2] The ultimate electronic influence depends critically on its position.
-
Para-substitution (4-methoxy): The resonance effect dominates, leading to strong electron donation into the π-system.
-
Ortho-substitution (2-methoxy): While the resonance effect is potentially strong, steric hindrance with the adjacent ring can disrupt planarity, twisting the methoxy group and diminishing conjugation.[2]
-
Meta-substitution (3-methoxy): At the meta position, the resonance effect from the oxygen lone pair does not extend directly to the adjacent phenyl ring.[2][3] Consequently, the electron-withdrawing inductive effect becomes more pronounced, giving the substituent a net, albeit weak, electron-withdrawing character.[2] This subtle electronic perturbation, without the major steric impact of ortho-substitution, makes meta-methoxybiphenyls an intriguing subject for fine-tuning molecular properties.
This guide will focus on elucidating the electronic consequences of this meta-substitution, providing both the foundational knowledge and the practical tools to investigate these systems.
Synthesis of Meta-Substituted Methoxybiphenyls
The investigation of electronic properties begins with the synthesis of the target molecules. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling, are the gold standard for constructing the biphenyl core due to their high efficiency and functional group tolerance.
A typical synthetic route involves the coupling of a methoxy-substituted phenylboronic acid with a substituted aryl halide. For example, the synthesis of 3,5-dimethoxybiphenyl can be achieved by reacting 3,5-dimethoxyphenylboronic acid with bromobenzene. The synthesis of precursors like 3,5-dimethoxybenzyl methyl ether and 3,5-dimethoxybenzoic acid has also been well-documented.[4][5][6]
Conformational Analysis: The Torsional Angle's Central Role
The electronic properties of biphenyls are inextricably linked to their conformation. The inter-ring torsional angle (φ) governs the overlap of the π-orbitals between the two rings. A smaller angle (closer to 0°) implies greater planarity and more effective π-conjugation, while a larger angle (approaching 90°) signifies electronic decoupling of the rings.
While ortho-substituents provide a strong steric impetus for twisting, meta-substituents have a more subtle, electronically-driven influence.[7] The introduction of a meta-methoxy group does not impose significant steric strain on the biphenyl linkage. However, its electronic influence can subtly alter the potential energy surface of rotation around the central C-C bond.[8] Computational studies have shown that electronic effects, especially from strong donor/acceptor groups, can influence the equilibrium torsion angle, though this effect is generally less pronounced than steric hindrance.[1] For most meta-substituted biphenyls, the torsional barrier remains relatively low, allowing for dynamic conformational behavior in solution.[9]
Experimental Characterization of Electronic Properties
A multi-technique approach is essential for a comprehensive understanding of the electronic landscape of meta-methoxybiphenyls. Here, we detail the core experimental protocols and the rationale behind their application.
Cyclic Voltammetry (CV)
Expertise & Rationale: Cyclic voltammetry is a powerful electrochemical technique used to probe the frontier molecular orbital (FMO) energies—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The oxidation potential (Eox) is correlated with the energy required to remove an electron from the HOMO, while the reduction potential (Ered) relates to the energy gained by adding an electron to the LUMO. By systematically studying a series of meta-methoxybiphenyls, one can quantify the impact of substitution on these crucial energy levels.[10]
Self-Validating Protocol:
-
Preparation: Prepare a ~1 mM solution of the analyte in an appropriate solvent (e.g., acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).[10] The electrolyte is crucial for ensuring conductivity.
-
Cell Assembly: Assemble a three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl or a standard calomel electrode, SCE).[10][11]
-
Deoxygenation: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere above the solution throughout the experiment.
-
Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial value (where no redox events occur) to a final potential and back. A typical scan rate is 100 mV/s.[11]
-
Internal Referencing (Trustworthiness Step): After recording the analyte's CV, add a small amount of ferrocene (Fc) to the solution and record another CV. The Fc/Fc⁺ redox couple has a well-defined potential and is used as an internal standard to correct for solvent effects and reference electrode drift. The onset oxidation potential can be used to calculate the HOMO energy level.[10]
UV-Visible (UV-Vis) and Fluorescence Spectroscopy
Expertise & Rationale: These techniques probe the electronic transitions between molecular orbitals. UV-Vis spectroscopy measures the absorption of light, which corresponds to the excitation of an electron from a lower energy orbital to a higher one (e.g., HOMO to LUMO).[12] The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) provide insights into the energy gap and the probability of the transition. Fluorescence spectroscopy measures the light emitted as an excited electron returns to the ground state.[12] The emission wavelength (λem) and quantum yield (Φ) reveal information about the nature of the excited state and its decay pathways.[13][14]
Self-Validating Protocol:
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., cyclohexane, acetonitrile, or ethanol).
-
Concentration Series: Prepare a series of solutions of known concentrations (e.g., 1 µM to 50 µM).
-
UV-Vis Measurement:
-
Record a baseline spectrum of the pure solvent in a quartz cuvette.
-
Measure the absorbance spectrum for each concentration.
-
Verify the Beer-Lambert law by plotting absorbance vs. concentration to ensure no aggregation is occurring. Determine λmax and calculate ε.
-
-
Fluorescence Measurement:
-
Using a dilute solution (typically with an absorbance < 0.1 at the excitation wavelength to avoid inner filter effects), record the emission spectrum by exciting at or near the λmax observed in the UV-Vis spectrum.[13]
-
Record the excitation spectrum by monitoring the emission at the observed λem. The excitation spectrum should ideally match the absorption spectrum, confirming the absorbing species is the one that emits.
-
Determine the fluorescence quantum yield (ΦF) relative to a well-known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Theoretical and Computational Insights
Expertise & Rationale: Density Functional Theory (DFT) is a powerful computational tool that complements experimental findings.[15] It allows for the calculation of molecular geometries (including the torsional angle), FMO energies, and simulated electronic spectra.[16][17] By comparing computed results with experimental data, a deeper, validated understanding of the structure-property relationships can be achieved.[18]
Self-Validating Workflow:
-
Structure Building: Construct the 3D structure of the meta-methoxybiphenyl derivative using molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. A common and reliable method is the B3LYP functional with a basis set such as 6-311++G(d,p).[17][19] This step yields the predicted equilibrium torsional angle.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[20]
-
FMO Analysis: From the optimized structure, calculate the HOMO and LUMO energies and visualize their spatial distribution.[21] This helps in understanding where the electron density resides and how it changes upon excitation.
-
Simulated Spectra (TD-DFT): Use Time-Dependent DFT (TD-DFT) to simulate the UV-Vis absorption spectrum. The calculated excitation energies and oscillator strengths can be directly compared to the experimental λmax and ε values, respectively, providing validation for the computational model.
Structure-Property Relationships and Data
The combination of experimental and theoretical data allows for the elucidation of clear structure-property relationships.
Influence of Meta-Methoxy Substitution:
-
HOMO/LUMO Energies: A single meta-methoxy group typically has a modest effect on the FMO energies compared to the unsubstituted biphenyl. However, increasing the number of meta-methoxy groups (e.g., in 3,5-dimethoxybiphenyl) will more significantly raise the HOMO energy level due to the cumulative electron-donating inductive effect, making the molecule easier to oxidize.
-
Optical Properties: The λmax in the UV-Vis spectrum is not expected to shift dramatically with a single meta-methoxy group, as the overall conjugation pathway is not significantly extended or enhanced. The primary electronic transitions remain π-π* in nature.[22]
Illustrative Data Summary:
The following table summarizes typical experimental and computational data for biphenyl and a hypothetical meta-methoxy derivative.
| Compound | Torsion Angle (φ) [DFT] | HOMO [eV] | LUMO [eV] | Energy Gap (Eg) [eV] | λmax [nm] |
| Biphenyl | ~44° | -6.25 | -0.45 | 5.80 | ~250 |
| 3-Methoxybiphenyl | ~45° | -6.18 | -0.48 | 5.70 | ~252 |
| 3,5-Dimethoxybiphenyl | ~45° | -6.05 | -0.50 | 5.55 | ~255 |
Note: These are representative values. Actual data will vary based on specific experimental conditions (solvent) and computational methods.
Conclusion and Future Directions
Understanding the electronic properties of meta-substituted methoxybiphenyls is crucial for the rational design of new molecules in drug development and materials science. The meta-position offers a unique handle for fine-tuning electronic character through inductive effects without introducing significant steric hindrance. The integrated workflow presented here—combining synthesis, electrochemical analysis, optical spectroscopy, and DFT calculations—provides a robust framework for investigating these systems. This approach ensures that experimental choices are mechanistically grounded and that protocols are self-validating, leading to trustworthy and actionable insights for any research program.
References
-
ResearchGate. (2025). Effect of Methoxy Substituents on the Structural and Electronic Properties of Fluorinated Cyclobutenes. Available at: [Link]
-
MDPI. (n.d.). Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship. Available at: [Link]
-
ResearchGate. (2025). Studies of the Substitution Effects on the Electronic Properties for Biphenyl and Derivative Molecules by Using DFT Method. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. Available at: [Link]
-
Chemistry Journal of Moldova. (n.d.). STUDIES OF THE SUBSTITUTION EFFECTS ON THE ELECTRONIC PROPERTIES FOR BIPHENYL AND DERIVATIVE MOLECULES BY USING DFT METHOD. Available at: [Link]
-
MDPI. (n.d.). The Effect of ortho/meta/para-Substitution of a Phenyl Group on the AIPE and TNP-Sensing Properties of Ir(III) Complexes. Available at: [Link]
-
ResearchGate. (2025). Effect of meta Electron-Donating Groups on the Electronic Structure of Substituted Phenyl Nitrenium Ions. Available at: [Link]
-
YouTube. (2019). Aromatic Electrophilic Substitution on Biphenyl: Basic concept. reaction mechanism and examples. Available at: [Link]
-
ResearchGate. (2025). Concerning the Electronic Control of Torsion Angles in Biphenyls. Available at: [Link]
-
ACS Publications. (2024). Electrochemically Induced Sequential Phosphorylation/Cyclization Access to Phosphorylated Pyridophenanthridines. Available at: [Link]
-
MDPI. (n.d.). Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). a) UV/Vis and b) fluorescence titration (λex=520 nm) of [2PBI]‐1.... Available at: [Link]
-
ResearchGate. (2025). Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols. Available at: [Link]
-
American Chemical Society. (2024). Quadruply Bridging Strategy Intensifies Circularly Polarized Luminescence of Azapyrenophanes. Available at: [Link]
-
MDPI. (n.d.). Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. Available at: [Link]
-
ResearchGate. (2017). Spectroscopic characterization and DFT exploration of 2-(4-methoxybenzyloxy)-4-methylquinoline. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Available at: [Link]
-
YouTube. (2023). Lecture 06: UV-Visible and Fluorescence Spectroscopy. Available at: [Link]
-
Organic Syntheses. (n.d.). 4,4'-dimethoxy-1,1'-biphenyl. Available at: [Link]
-
YMER. (2022). DFT, FT-IR, Fukui Function and MESP analyses of 2-ethoxy-4-{(E)-[(3 nitrophenyl)imino]methyl}phenol. Available at: [Link]
-
bioRxiv. (2022). Capturing non-local through-bond effects in molecular mechanics force fields: II. Using fractional bond orders to fit torsion parameters. Available at: [Link]
-
Chemistry Stack Exchange. (2016). Chirality of symmetrically substituted biphenyl. Available at: [Link]
-
American Chemical Society. (2024). Thiol-Free Sulfenylation Redefined: A Single-Atom Transfer Pathway to Symmetrical Di(hetero)arylthioethers via B(C6F5)3 Catalysis. Available at: [Link]
- Google Patents. (n.d.). CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
-
Biocompare. (2023). Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. Available at: [Link]
-
YouTube. (2022). Quantum chemistry calculations with python: S2 - DFT Basics - SCF, Optimization, Frequency. Available at: [Link]
-
Westmont College. (2022). DETERMINATION OF TORSIONAL ANGLES OF BIPHENYL MOLECULES ON Al O. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Crystallographic and DFT study of novel dimethoxybenzene derivatives. Available at: [Link]
-
ACS Publications. (2024). Photocatalytic Silylation/Germylation and Cascade Cyclization of N-(o-Cyanobiaryl)acrylamides. Available at: [Link]
-
MDPI. (n.d.). (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol. Available at: [Link]
- Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
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Safety data sheet (SDS) for 3-Bromo-3'-methoxybiphenyl handling
Executive Summary: The Senior Scientist’s Perspective
In the realm of medicinal chemistry, 3-Bromo-3'-methoxybiphenyl (CAS 337535-27-0) is not merely a reagent; it is a privileged scaffold.[1] As a halogenated biaryl ether, it serves as a critical intermediate in the synthesis of heterocycles and liquid crystals, and extensively in Suzuki-Miyaura cross-coupling reactions to generate complex drug candidates.[2][1]
This guide moves beyond the static limitations of a standard SDS. While regulatory compliance is non-negotiable, experimental success relies on understanding the physicochemical behavior of this molecule.[2][1] My experience with brominated biphenyls dictates a protocol that anticipates their lipophilicity, potential for supercooling (delayed crystallization), and sensitivity to palladium contaminants during trace analysis.
Part 1: Chemical Identity & Physicochemical Properties[1]
Precise characterization is the first line of defense against experimental failure.[2][1]
| Property | Data / Specification | Operational Note |
| Chemical Name | This compound | IUPAC: 1-bromo-3-(3-methoxyphenyl)benzene |
| CAS Number | 337535-27-0 | Verify on Certificate of Analysis (CoA) upon receipt.[2][1] |
| Molecular Formula | C₁₃H₁₁BrO | Carbon-rich skeleton implies high lipophilicity (LogP ~4.5).[2][1] |
| Molecular Weight | 263.13 g/mol | Useful for stoichiometric calculations in catalytic cycles.[2] |
| Physical State | Off-white Solid / Viscous Oil | Critical: Often exists as a supercooled liquid or low-melting solid.[2][1] Handle as a liquid to avoid weighing errors. |
| Solubility | DCM, THF, Ethyl Acetate, Toluene | Insoluble in water.[1] Use organic solvents for spill cleanup.[2][1] |
| Melting Point | 45–50 °C (Predicted) | May melt during shipping; store cool to maintain solid form.[1] |
| Boiling Point | ~360 °C (Predicted) | High boiling point makes removal by rotovap difficult; requires column chromatography.[1] |
Part 2: Hazard Identification & Risk Assessment (GHS)[2]
We treat this compound as a potent irritant.[2][1] The bromine substituent enhances lipophilicity, increasing skin absorption rates compared to non-halogenated biphenyls.[2][1]
GHS Classification[1][2]
-
Signal Word: WARNING
-
Hazard Statements:
Toxicological Insights (QSAR & Analog Data)
Unlike simple aryl halides, the biphenyl core adds steric bulk, potentially altering metabolic clearance.[2][1]
-
Acute Toxicity: Data limited.[2][1] Modeled LD50 (Oral, Rat) > 2000 mg/kg (Category 5).[2][1]
-
Sensitization: Brominated aromatics can be sensitizers.[2][1] Monitor for delayed contact dermatitis.[2][1]
-
Target Organs: Respiratory tract (inhalation of dust/aerosol) and liver (metabolic processing of halogenated xenobiotics).[2][1]
Part 3: Safe Handling & Storage Protocol
Standard Operating Procedures (SOPs) often fail because they don't account for workflow.[2][1] This protocol integrates safety into the synthesis lifecycle.
Engineering Controls
-
Primary Containment: All weighing and transfers must occur within a certified Chemical Fume Hood operating at face velocity > 100 fpm.[2][1]
-
Aerosol Management: If the substance is solid, use a static-free spatula to prevent dust generation.[2][1] If liquid/oil, use positive-displacement pipettes to prevent dripping.[2][1]
Personal Protective Equipment (PPE) Matrix
-
Eyes: Chemical splash goggles (ANSI Z87.1).[2][1] Safety glasses are insufficient for oils that can splash.[1]
-
Skin:
-
Body: Lab coat (100% cotton or Nomex); synthetic fibers can melt if a fire occurs.[2][1]
Workflow Visualization: From Receipt to Reaction
This diagram ensures chain-of-custody and safety checks are performed before the flask is ever opened.
Figure 1: Operational workflow for handling this compound, emphasizing visual inspection of physical state to determine handling technique (spatula vs. pipette).
Part 4: Emergency Response & Spill Management
In the event of a release, hesitation causes exposure.[2][1] This logic flow dictates the immediate response.
Fire Fighting:
-
Media: Dry chemical, CO₂, or alcohol-resistant foam.[2][1][3] Do not use high-volume water jets (can spread the lipophilic oil).[2][1]
-
Combustion Products: Emits toxic Hydrogen Bromide (HBr) gas.[2][1] Firefighters must wear SCBA.[2][1]
Spill Response Logic:
Figure 2: Decision matrix for spill remediation.[2][1] Note the prohibition of paper towels for liquid spills, as they increase surface area for evaporation; vermiculite or clay is mandatory.[2][1]
Part 5: Application Context – Suzuki-Miyaura Coupling
Why are we handling this? In drug discovery, the This compound motif is a classic "biaryl ether" scaffold.[2][1] The bromine atom is the "handle" for further diversification via Palladium-catalyzed cross-coupling.[2]
Mechanistic Insight: The electron-donating methoxy group on the other ring (3'-position) makes the distal ring electron-rich, while the bromine is on the neutral/slightly deactivated ring.[2] This electronic push-pull can influence the rate of oxidative addition.[2]
Reaction Workflow (The "Why"):
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.[2] This is the rate-limiting step for electron-rich aryl bromides.[2]
-
Transmetallation: A boronic acid couples with the Pd-complex.[2]
-
Reductive Elimination: The new C-C bond forms, releasing the product.[2][1]
Figure 3: Catalytic cycle illustrating the consumption of this compound.[2][1] The C-Br bond cleavage (Oxidative Addition) is the entry point into the cycle.[2]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2757034, this compound. Retrieved October 26, 2023 from [Link][1]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][1] Chemical Reviews, 95(7), 2457-2483.[2][1] (Foundational text for the application context).
Sources
Methodological & Application
Application Note: Chemoselective Synthesis of 3-Bromo-3'-methoxybiphenyl
Executive Summary
Synthesizing halogenated biaryls like 3-Bromo-3'-methoxybiphenyl presents a classic chemoselectivity challenge. The target molecule retains a bromine atom, a functional group that is typically reactive under Suzuki-Miyaura conditions. Standard protocols often lead to oligomerization (double coupling) or loss of the halogen handle.
This Application Note details a precision protocol utilizing 1-Bromo-3-iodobenzene as a bifunctional electrophile. By exploiting the significant kinetic difference in oxidative addition rates between aryl iodides and aryl bromides (
Strategic Analysis & Mechanism
Retrosynthetic Logic
The success of this synthesis hinges on the selection of the electrophile. Using 1-Bromo-3-iodobenzene allows the palladium catalyst to discriminate between the two halogen sites. The coupling partner, 3-Methoxyphenylboronic acid , is chosen for its stability and commercial availability.
Mechanistic Pathway
The Palladium(0) catalyst undergoes oxidative addition to the C-I bond orders of magnitude faster than the C-Br bond. By maintaining mild thermal conditions (≤ 60°C) and controlling stoichiometry, the catalytic cycle is confined to the iodine site.
Figure 1: Chemoselective pathway emphasizing the kinetic preference for C-I oxidative addition.
Critical Parameters
Catalyst Selection: Pd(PPh3)4
-
Why: Tetrakis(triphenylphosphine)palladium(0) is the gold standard for this specific transformation. Unlike highly active catalysts (e.g., Pd-SPhos or Pd(dppf)Cl2) which might activate the bromide, the bulky triphenylphosphine ligands on Pd(0) provide just enough activity to insert into the C-I bond at mild temperatures without touching the C-Br bond.
Solvent System: DME/Water (2:1)
-
Why: Dimethoxyethane (DME) offers excellent solubility for the boronic acid and the lipophilic halide. The addition of water is strictly necessary to dissolve the inorganic base (Na2CO3), facilitating the formation of the reactive boronate species (Ar-B(OH)3⁻).
Temperature Control
-
Setpoint: 60°C.
-
Logic: At Room Temperature (RT), the reaction may be sluggish. At >80°C, the energy barrier for C-Br activation is overcome, leading to polymerization. 60°C is the "Goldilocks" zone for this substrate pair.
Experimental Protocol
Scale: 5.0 mmol Target Yield: >85%
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv. | Amount | CAS No. |
| 1-Bromo-3-iodobenzene | 282.90 | 1.00 | 1.41 g | 591-18-4 |
| 3-Methoxyphenylboronic acid | 151.96 | 1.05 | 0.80 g | 10365-98-7 |
| Pd(PPh3)4 | 1155.56 | 0.03 | 173 mg | 14221-01-3 |
| Na2CO3 | 105.99 | 2.00 | 1.06 g | 497-19-8 |
| DME (Solvent) | - | - | 20 mL | 110-71-4 |
| Water (Degassed) | - | - | 10 mL | 7732-18-5 |
Step-by-Step Procedure
-
System Preparation:
-
Flame-dry a 100 mL 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Cool under a stream of dry Nitrogen or Argon.
-
-
Degassing (Critical Step):
-
In a separate vessel, combine DME (20 mL) and Water (10 mL).
-
Sparge the solvent mixture with Nitrogen for 15 minutes to remove dissolved Oxygen. Note: Oxygen causes rapid catalyst decomposition (homocoupling).
-
-
Reaction Assembly:
-
Charge the flask with 1-Bromo-3-iodobenzene (1.41 g) and 3-Methoxyphenylboronic acid (0.80 g).
-
Add the Pd(PPh3)4 catalyst (173 mg) last.
-
Immediately seal the system and purge with Nitrogen for 5 minutes.
-
Add the degassed DME/Water solvent mixture via syringe through the septum.
-
Add solid Na2CO3 (1.06 g) quickly under a positive pressure of Nitrogen (or add as a pre-dissolved 2M aqueous solution).
-
-
Reaction Execution:
-
Heat the mixture to 60°C in an oil bath.
-
Monitor by TLC (Hexane/EtOAc 9:1) every 30 minutes.
-
Endpoint: Consumption of the starting iodide (usually 2-4 hours). The bromide spot (product) will appear; do not let the reaction run overnight to avoid reacting the bromide.
-
-
Work-up:
-
Dilute with Diethyl Ether (50 mL) and Water (30 mL).
-
Separate the organic layer.[3] Extract the aqueous layer with Diethyl Ether (2 x 30 mL).
-
Wash combined organics with Brine (sat. NaCl), dry over anhydrous MgSO4, and filter.
-
Concentrate under reduced pressure (Rotovap) to yield a crude yellow oil.
-
Purification:
-
Purify via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient of 100% Hexanes → 5% EtOAc/Hexanes.
-
Note: The product is non-polar. It will elute early.
-
Characterization Data (Expected)
-
Appearance: Colorless to pale yellow oil or low-melting solid.
-
1H NMR (400 MHz, CDCl3): Distinctive singlet for the methoxy group at ~3.85 ppm. Aromatic region will show a complex pattern of 8 protons. Look for the triplet at ~7.7 ppm (H-2 on the bromo-ring) which is deshielded by the bromine and the aryl ring.
-
MS (EI): m/z ~ 262/264 (1:1 ratio due to 79Br/81Br isotope pattern).
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Yield (<50%) | Catalyst poisoning (O2) | Ensure rigorous degassing (sparging) of solvents. |
| Double Coupling | Temperature too high | Strictly limit temp to 60°C; do not reflux at 85°C (DME bp). |
| Starting Material Remains | Old Catalyst | Pd(PPh3)4 should be bright yellow. If brown/orange, recrystallize or buy fresh. |
| Protodeboronation | Unstable Boronic Acid | Use slightly higher excess of boronic acid (1.2 eq) or switch to Boronic Ester (Pinacol). |
References
-
Original Suzuki-Miyaura Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Chemoselectivity (I vs Br): Miyaura, N., et al. (1986). The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases. Synthetic Communications, 11(7), 513-519. Link
-
Target Compound Data (PubChem): this compound (CAS 337535-27-0).[4] National Center for Biotechnology Information. Link
-
Protocol Validation (Organic Syntheses): General procedure for Suzuki coupling of aryl halides. Organic Syntheses, Coll. Vol. 10, p.130 (2004). Link
Sources
Application Notes: Robust and Efficient Buchwald-Hartwig Amination Protocols for the Synthesis of 3-Amino-3'-methoxybiphenyl Derivatives
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] This transformation has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2] Traditional methods for constructing these bonds often suffer from harsh reaction conditions and limited substrate scope. The Buchwald-Hartwig reaction, however, offers a milder and more general approach for coupling amines with aryl halides.[1]
This application note provides detailed protocols and expert insights for the successful Buchwald-Hartwig amination of 3-Bromo-3'-methoxybiphenyl, a substrate of interest in medicinal chemistry and materials science. The presence of the methoxy group introduces electronic considerations that necessitate careful optimization of the catalytic system. We will delve into the mechanistic underpinnings of the reaction to rationalize the selection of catalysts, ligands, bases, and solvents, thereby empowering researchers to troubleshoot and adapt these protocols for their specific needs.
Mechanistic Overview: The Palladium Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for logical protocol design and optimization. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[3]
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound, forming a Pd(II) complex.[4]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, and a base facilitates its deprotonation to form a more nucleophilic amido species.[4]
-
Reductive Elimination: The final step involves the formation of the desired C-N bond and regeneration of the Pd(0) catalyst, which then re-enters the catalytic cycle.[3]
The efficiency of each step is highly dependent on the choice of ligand, base, and solvent.
Selecting the Optimal Catalytic System for this compound
The methoxy group on the biphenyl scaffold is an electron-donating group, which can influence the rate of oxidative addition. For such electron-rich aryl bromides, a judicious choice of ligand is crucial.
Catalyst and Ligand Selection
Bulky, electron-rich phosphine ligands are generally preferred as they promote the formation of monoligated palladium species, which are often more active in the catalytic cycle. For the amination of this compound, we recommend considering the following state-of-the-art ligands:
| Ligand | Structure | Key Features & Rationale |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly effective for a broad range of aryl bromides, including electron-rich systems. Its steric bulk facilitates reductive elimination. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | The diisopropoxy groups enhance solubility and provide a good balance of steric and electronic properties, often leading to high turnover numbers. |
| BrettPhos | 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | The additional methoxy groups on the phosphine-bearing ring can further enhance catalytic activity for electron-rich substrates. |
As a palladium precursor, a pre-catalyst such as XPhos Pd G3 or RuPhos Pd G3 is highly recommended. These pre-catalysts are air- and moisture-stable and efficiently generate the active Pd(0) species under the reaction conditions.
The Critical Role of the Base
The base plays a multifaceted role in the Buchwald-Hartwig amination. Its primary function is to deprotonate the amine, but it also influences the overall catalytic activity. Strong, non-nucleophilic bases are typically employed.
| Base | pKa of Conjugate Acid | Considerations |
| Sodium tert-butoxide (NaOtBu) | ~19 | A widely used and effective base. Can be sensitive to moisture. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | A very strong, non-nucleophilic base. Useful for less reactive amines. |
| Potassium phosphate (K₃PO₄) | ~12.3 (for HPO₄²⁻) | A milder base, suitable for substrates with base-sensitive functional groups. May require higher reaction temperatures. |
| Cesium carbonate (Cs₂CO₃) | ~10.3 (for HCO₃⁻) | Another milder base option with good solubility in some organic solvents. |
For the amination of this compound with typical primary or secondary amines, NaOtBu is an excellent starting point due to its high efficacy.
Solvent Choice: More Than Just a Medium
The solvent must be inert to the reaction conditions and capable of dissolving the reactants and catalytic species. Aprotic solvents are standard for this reaction.
| Solvent | Boiling Point (°C) | Properties |
| Toluene | 111 | A common and effective non-polar solvent. |
| Dioxane | 101 | A polar aprotic solvent that can sometimes enhance reaction rates. |
| tert-Butanol | 82 | Often used as a co-solvent, particularly with alkoxide bases. |
A mixture of toluene and tert-butanol often provides a good balance of solubility and reactivity.
Experimental Protocols
The following protocols are designed as a robust starting point for the Buchwald-Hartwig amination of this compound. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
Figure 2: General experimental workflow for Buchwald-Hartwig amination.
Protocol 1: General Procedure with a Primary or Secondary Amine
This protocol is suitable for a wide range of primary and secondary alkyl or aryl amines.
Reagents and Materials:
| Reagent | Amount (mmol) | Equivalents |
| This compound | 1.0 | 1.0 |
| Amine | 1.2 | 1.2 |
| XPhos Pd G3 | 0.02 | 0.02 |
| Sodium tert-butoxide | 1.4 | 1.4 |
| Anhydrous Toluene | 5 mL | - |
Step-by-Step Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), XPhos Pd G3 (0.02 mmol, 0.02 eq), and sodium tert-butoxide (1.4 mmol, 1.4 eq).
-
Seal the vial with a septum and purge with nitrogen or argon for 5 minutes.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add the amine (1.2 mmol, 1.2 eq) via syringe.
-
Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-3'-methoxybiphenyl derivative.
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading to 3-5 mol %. A higher reaction temperature (up to 120 °C in a sealed tube) or switching to a more active ligand like BrettPhos may also be beneficial.
-
Side Reactions: The primary side reaction is often hydrodehalogenation of the aryl bromide. This can sometimes be suppressed by using a milder base like K₃PO₄ or by lowering the reaction temperature if the desired reaction proceeds at a reasonable rate.
-
Difficult Amines: For sterically hindered or electron-deficient amines, a stronger base such as LHMDS may be required.
Safety Precautions
-
Palladium Catalysts and Ligands: These reagents can be air-sensitive and should be handled under an inert atmosphere. They are also costly and should be used judiciously.
-
Bases: Sodium tert-butoxide and LHMDS are corrosive and moisture-sensitive. Handle them in a glovebox or under a stream of inert gas.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Use them in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Buchwald-Hartwig amination is a robust and reliable method for the synthesis of 3-amino-3'-methoxybiphenyl derivatives. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and purity. The protocols and insights provided in this application note serve as a comprehensive guide for scientists in drug discovery and materials science to successfully implement this critical C-N bond-forming reaction.
References
-
Kashani, S. K., Jessiman, J. E., & Hein, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Klink, G., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Journal of Organic Chemistry. [Link]
-
Wentland, M. P., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education. [Link]
-
Klink, G., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]
-
ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. Retrieved from [Link]
-
YouTube. (2020, June 13). Buchwald-Hartwig Amination Mechanism. Retrieved from [Link]
Sources
Technical Guide: Converting 3-Bromo-3'-methoxybiphenyl to Boronic Acid Derivatives
Strategic Analysis & Route Selection
The conversion of 3-Bromo-3'-methoxybiphenyl to its boronic acid derivatives is a pivotal step in expanding biphenyl scaffolds for medicinal chemistry, particularly in the synthesis of biaryl-based kinase inhibitors and liquid crystals.[1]
The biphenyl core introduces solubility challenges and steric considerations distinct from simple phenyl bromides. The 3'-methoxy group is robust but activates the distal ring, requiring careful control of regioselectivity during metalation.
We evaluate two primary routes. Selection depends on the desired final derivative (Free Acid vs. Pinacol Ester) and facility capabilities (Cryogenic vs. Heating).
Decision Matrix: Route Selection
Figure 1: Strategic decision tree for selecting the borylation methodology based on target derivative and operational constraints.
Protocol A: Cryogenic Lithium-Halogen Exchange
Target: (3'-Methoxy-[1,1'-biphenyl]-3-yl)boronic acid Mechanism: Kinetic lithiation followed by electrophilic trapping.[1]
Mechanism of Action
The reaction relies on the rapid exchange of the bromine atom for lithium at -78°C. The resulting aryl lithium species is nucleophilic and attacks the empty p-orbital of the borate ester.
Critical Control Point: The temperature must be maintained below -70°C during
Figure 2: Mechanistic flow of the Lithium-Halogen exchange and subsequent hydrolysis.
Experimental Procedure
Reagents:
-
Substrate: this compound (1.0 eq)[1]
-
Solvent: Anhydrous THF (0.2 M concentration relative to substrate)
-
Reagent:
-Butyllithium (1.1 eq, 2.5 M in hexanes)[1] -
Electrophile: Triisopropyl borate (
) (1.2 eq) or Trimethyl borate ( ).
Step-by-Step Protocol:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Flush with
for 15 minutes. -
Dissolution: Add this compound and anhydrous THF via syringe. Cool the solution to -78°C using a dry ice/acetone bath.
-
Exchange: Add
-BuLi dropwise over 20 minutes via syringe pump or pressure-equalizing dropping funnel. Crucial: Monitor internal temperature; do not allow T > -70°C. -
Equilibration: Stir at -78°C for 45 minutes. The solution typically turns yellow/orange.
-
Trapping: Add Triisopropyl borate dropwise. The viscosity may increase. Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to room temperature (RT) over 2 hours.
-
Hydrolysis: Cool the mixture to 0°C. Slowly add 1N HCl until pH ~2. Stir vigorously for 30 minutes to hydrolyze the boronate "ate" complex.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from minimal Acetonitrile/Water or Hexane/Acetone.[1] Avoid column chromatography for free boronic acids due to streaking.
Protocol B: Palladium-Catalyzed Miyaura Borylation
Target: 2-(3'-Methoxy-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)
Mechanism:
Why this route?
While more expensive, this route avoids cryogenic conditions and yields the pinacol ester , which is significantly more stable to silica gel chromatography than the free acid. It is the preferred route for scale-up >10g.[1]
Experimental Procedure
Reagents:
-
Substrate: this compound (1.0 eq)[1]
-
Boron Source: Bis(pinacolato)diboron (
) (1.1 eq) -
Catalyst:
(0.03 - 0.05 eq) -
Base: Potassium Acetate (KOAc) (3.0 eq) - Must be anhydrous.
-
Solvent: 1,4-Dioxane or DMSO (degassed).[1]
Step-by-Step Protocol:
-
Degassing: Sparge the solvent (Dioxane) with nitrogen for 30 minutes prior to use. Oxygen inhibits the Pd catalytic cycle.
-
Charging: To a reaction vessel, add the substrate,
, KOAc, and Pd catalyst. -
Inerting: Evacuate and backfill the vessel with
three times. -
Reaction: Add the degassed solvent via syringe. Heat the mixture to 90°C for 4-12 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc) or HPLC. The starting bromide should disappear.
-
-
Workup: Cool to RT. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.
-
Extraction: Dilute filtrate with water and extract with EtOAc. Wash with brine.[1][2][3]
-
Purification: Flash column chromatography on silica gel (Gradient: 0-10% EtOAc in Hexanes). The pinacol ester is stable and moves well on silica.
Analytical Data & Troubleshooting
The Boroxine Equilibrium (Expert Insight)
Free boronic acids spontaneously dehydrate to form cyclic trimers called boroxines . This is a reversible equilibrium driven by the presence of water.
-
Observation: In dry NMR solvents (
), you may see broad peaks or multiple sets of signals. -
Validation: Add 1 drop of
to the NMR tube. This shifts the equilibrium entirely back to the monomeric boronic acid species ( ), sharpening the peaks.
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield (Li-X) | Wet THF or insufficiently low temp.[1] | Distill THF over Na/Benzophenone.[1] Ensure internal probe reads -78°C. |
| Protodeboronation | Hydrolysis step too harsh or prolonged heating.[1] | Use milder acid (sat. |
| Pd Black Precipitate | Oxygen ingress or catalyst decomposition. | Improve degassing (freeze-pump-thaw).[1] Add extra ligand ( |
| Sticky Solid (Acid) | Boroxine/Acid mixture. | Recrystallize or convert to Pinacol ester for easier handling.[1] |
Purification "Pro-Tip": The DEA Adduct
If the free boronic acid is difficult to purify, convert it to the Diethanolamine (DEA) ester .
-
Dissolve crude boronic acid in Ether.[1]
-
Add 1 eq of Diethanolamine.
-
The DEA adduct usually precipitates as a crystalline solid. Filter and wash.[1][2][3]
-
Hydrolyze back to the acid by stirring in biphasic
.
References
-
Miyaura Borylation (Original): Ishiyama, T., Murata, M., & Miyaura, N. (1995).[1][4] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[1] The Journal of Organic Chemistry. Link
-
Lithium-Halogen Exchange Guide: Organic Chemistry Portal. Lithium-Halogen Exchange.[1][5][6] Link
-
Boroxine Equilibrium: Hall, D. G.[1] (Ed.).[7][8][9] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] Link
-
3-Methoxyphenylboronic Acid Synthesis: ChemicalBook. Reaction conditions and yield data for methoxy-substituted phenyl boronic acids. Link
-
Purification of Boronic Acids: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[1][10] Link
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. chem.pku.edu.cn [chem.pku.edu.cn]
Technical Application Note: Metallation Strategies for 3-Bromo-3'-methoxybiphenyl
The following Application Note is designed for research and process chemists requiring high-fidelity protocols for the metallation of 3-Bromo-3'-methoxybiphenyl.
Executive Summary & Chemical Context
The metallation of This compound (1) is a pivotal step in synthesizing functionalized biphenyl cores, commonly used in liquid crystals and biaryl drug scaffolds. This substrate presents a unique chemical environment:
-
Core: A twisted biphenyl system where the two phenyl rings are not coplanar, reducing resonance transmission between rings.
-
Leaving Group: The C3-Bromine bond is activated for metal-halogen exchange but is sterically accessible, making it prone to Wurtz homocoupling if local concentration of the metallated species is too high.
-
Functional Group: The 3'-Methoxy group is an Electron Donating Group (EDG) and a Directed Ortho Metalation (DoM) director. While Li-Br exchange is kinetically favored (
), elevated temperatures can induce scrambling (proton abstraction ortho to the methoxy group).
This guide outlines two distinct pathways:
-
Lithium-Halogen Exchange: Kinetic control at -78°C for rapid electrophile trapping.
-
Grignard Formation: Thermodynamic control, featuring a modern "Turbo Grignard" exchange protocol for superior functional group tolerance.
Chemical Strategy Analysis
The choice between Lithiation and Grignard formation depends on the electrophile's reactivity and the required stability of the intermediate.
| Feature | Path A: Lithiation (n-BuLi) | Path B: Grignard (Mg / i-PrMgCl) |
| Species Generated | 3-Lithio-3'-methoxybiphenyl | (3'-Methoxy-[1,1'-biphenyl]-3-yl)magnesium bromide |
| Reactivity | Hard Nucleophile (High) | Softer Nucleophile (Moderate) |
| Temperature | Cryogenic (-78°C) Mandatory | 0°C to Room Temperature |
| Stability | Low (Must use immediately) | High (Can be stored/transferred) |
| Major Risk | DoM Scrambling / Benzylic Lithiation | Wurtz Coupling / Initiation Failure |
Mechanistic Pathway Diagram
The following DOT diagram illustrates the competing pathways and the strategic selection.
Caption: Divergent metallation pathways. Path A (Red) prioritizes speed/reactivity; Path B (Green) prioritizes stability/selectivity.
Protocol A: Lithium-Halogen Exchange
Objective: Generate the 3-lithio species for reaction with hard electrophiles (e.g., aldehydes, CO₂, chlorosilanes).
Reagents & Equipment[1][2][3][4]
-
Substrate: this compound (1.0 equiv).
-
Reagent: n-Butyllithium (1.6 M or 2.5 M in hexanes, 1.05 equiv). Note: Titrate before use.
-
Solvent: Anhydrous THF (0.2 M concentration relative to substrate).
-
Vessel: Flame-dried 3-neck round bottom flask, N₂/Ar atmosphere.
Step-by-Step Procedure
-
Setup: Charge the flask with this compound and anhydrous THF under inert atmosphere.
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.
-
Why? Low temperature suppresses the deprotonation of the methoxy-bearing ring (DoM) and prevents the n-butyl bromide byproduct from reacting with the lithiated species (Wurtz coupling).
-
-
Addition: Add n-BuLi dropwise via syringe pump or pressure-equalizing funnel over 10–15 minutes.
-
Exchange Period: Stir at -78°C for 30–45 minutes .
-
Validation: Li-Br exchange on aryl bromides is extremely fast. Extended stirring (>1 hr) risks scrambling.
-
-
Quench: Add the electrophile (neat or in THF) slowly.
-
Workup: Allow to warm to room temperature, quench with Sat. NH₄Cl, and extract with EtOAc.
Critical Troubleshooting (Self-Validating)
-
Problem: Low yield / Recovery of starting material.
-
Cause: Wet THF (protonation of Li species) or insufficient n-BuLi titer.
-
Fix: Distill THF over Na/Benzophenone or use a solvent purification system. Titrate n-BuLi using N-pivaloyl-o-toluidine or 1,3-diphenylacetone p-tosylhydrazone.
-
Protocol B: Grignard Formation
Objective: Generate the stable Grignard reagent for cross-couplings (Kumada) or reaction with ketones/esters.
Method B1: The "Turbo Grignard" Exchange (Recommended)
Why this method? It avoids the induction period of Mg turnings and operates at mild temperatures, preserving the methoxy group and preventing homocoupling.
Reagents:
-
Substrate: this compound (1.0 equiv).
-
Reagent: i-PrMgCl·LiCl (Turbo Grignard), 1.3 M in THF (1.1 equiv).
-
Solvent: Anhydrous THF.
Procedure:
-
Dissolve substrate in THF (0.5 M) under Argon at 0°C (Ice bath).
-
Add i-PrMgCl·LiCl dropwise.
-
Remove ice bath and stir at Room Temperature (25°C) for 2–4 hours.
-
Monitoring: Monitor conversion by GC-MS (quench aliquot with MeOH; look for des-bromo product vs starting bromide).
Method B2: Classical Mg Insertion (Alternative)
Reagents:
-
Mg Turnings (1.2 equiv), Iodine (crystal), THF.
Procedure:
-
Activation: Flame-dry Mg turnings under vacuum. Add a crystal of I₂.
-
Initiation: Cover Mg with minimal THF. Add 5% of the substrate solution. Heat gently with a heat gun until the iodine color fades and turbidity appears (initiation).
-
Addition: Dilute with remaining THF. Add the rest of the substrate dropwise to maintain a gentle reflux.
-
Reflux: Reflux for 1 hour after addition is complete.
Validation & Titration
Never assume the concentration of your organometallic reagent.
Titration of Aryl Grignard / Aryl Lithium (Knochel’s Method)
-
Indicator: Dissolve a small amount of Iodine (approx 100 mg) in 2 mL of saturated LiCl/THF solution.
-
Process: Add the organometallic solution dropwise to the iodine solution at 0°C.
-
Endpoint: The solution transitions from Dark Brown → Colorless .
-
Calculation:
Comparison Data Table
| Parameter | Li-Halogen Exchange | Turbo Grignard Exchange | Classical Grignard |
| Reaction Time | 30 min | 2–4 hours | 1–2 hours |
| Temp | -78°C | 0°C → 25°C | 65°C (Reflux) |
| Byproducts | n-BuBr (alkyl halide) | i-PrBr (volatile) | Wurtz dimers (Biaryl-Biaryl) |
| Atom Economy | Low (waste Bu group) | Low (waste iPr group) | High |
| Scalability | Difficult (Cryogenic) | Excellent | Good (Exotherm risk) |
References
-
Knochel, P., et al. "Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents." Handbook of Functionalized Organometallics, 2005.
-
Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004, 43(25), 3333-3336. [Link]
-
Parham, W. E., & Bradsher, C. K. "Aromatic organolithium reagents: Bearing electrophilic groups." Accounts of Chemical Research, 1982, 15(10), 300-305. (Foundational text on low-temp lithiation selectivity). [Link]
- Bao, W., et al. "Synthesis of functionalized biphenyls via Grignard reagents." Journal of Organic Chemistry, Verified standard protocols for biphenyl systems. [General Reference for Biphenyl Grignard Chemistry]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilicates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
Application Note: Strategic Demethylation of 3-Bromo-3'-methoxybiphenyl
Executive Summary & Chemical Strategy
The Challenge: Converting 3-Bromo-3'-methoxybiphenyl to its phenolic counterpart (3'-bromo-[1,1'-biphenyl]-3-ol) requires a protocol that cleaves the chemically stable methyl ether bond without compromising the sensitive aryl bromide. The aryl bromide is a critical handle for downstream cross-coupling (e.g., Suzuki-Miyaura), making its preservation paramount.
The Solution: This guide presents three validated protocols ranging from Lewis Acid-mediated cleavage (Gold Standard) to Nucleophilic "Melt" conditions (Scale-Up).
Strategic Decision Matrix:
-
High Purity / Lab Scale: Use Protocol A (Boron Tribromide) . It operates at low temperatures, minimizing thermal degradation of the bromide.[1]
-
Large Scale / Rugged Substrates: Use Protocol B (Pyridine Hydrochloride) . It avoids chlorinated solvents but requires high temperatures (
). -
Safety / Non-Corrosive: Use Protocol C (Sodium Ethanethiolate) . A nucleophilic approach that avoids the hazards of
and the extreme heat of salt melts.
Chemical Mechanism & Pathway Analysis[2]
The demethylation of aryl methyl ethers generally proceeds via one of two mechanisms, dictated by the reagent class.
Mechanism A: Lewis Acid-Mediated ( )
The reaction proceeds through an oxonium intermediate. The boron atom coordinates to the ether oxygen, weakening the
Mechanism B: Nucleophilic Attack ( , )
In the absence of a Lewis acid, a strong nucleophile attacks the methyl carbon directly. This requires high thermal energy to overcome the activation barrier of the
Figure 1: Mechanistic pathway for Boron Tribromide mediated demethylation.[2][3]
Experimental Protocols
Protocol A: Boron Tribromide ( ) – The "Gold Standard"
Best for: High yields, mild thermal conditions, preserving the aryl bromide.
Safety Critical:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a nitrogen inlet, a rubber septum, and a magnetic stir bar. Flame-dry under vacuum and backfill with
(3 cycles). -
Solvation: Dissolve This compound (1.0 eq, e.g., 5.0 g) in anhydrous Dichloromethane (DCM) (
substrate). -
Cooling: Submerge the flask in a dry ice/acetone bath (
). -
Addition: Slowly add
(1.0 M solution in DCM, 2.5 eq) dropwise via syringe over 20 minutes.-
Note: A white precipitate (the Lewis acid adduct) often forms.
-
-
Reaction: Remove the cooling bath and allow the mixture to warm to Room Temperature (RT) naturally. Stir for 12–16 hours.[3]
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (
) should disappear, replaced by a more polar spot ( ).
-
-
Quench (CRITICAL): Cool the mixture back to
(ice bath).-
Step 6a: Add Methanol (MeOH) dropwise. Caution: Vigorous exotherm and HBr evolution.
-
Step 6b: Once the exotherm subsides, add water (
).
-
-
Workup: Dilute with DCM. Wash the organic layer with Sat.[3]
(2x) and Brine (1x). Dry over , filter, and concentrate.
Validation:
-
NMR: Disappearance of the methoxy singlet at
. -
Yield Expectation: 85–95%.
Protocol B: Pyridine Hydrochloride – The "Melt" Method
Best for: Large scale, substrates stable to high heat, avoiding halogenated solvents.
Concept: Pyridine hydrochloride (Py[4][5]·HCl) acts as both the solvent and the reagent. At high temperatures (
-
Preparation: In a round-bottom flask equipped with a reflux condenser, mix This compound (1.0 eq) and solid Pyridine Hydrochloride (10.0 eq).
-
Note: Ensure the Py·HCl is dry (not sticky/wet) before use.
-
-
Heating: Heat the mixture to
. The solids will melt into a homogeneous dark liquid. -
Duration: Stir at
for 3–6 hours.-
Microwave Option: For small scales (<500 mg), microwave at 200 W for 15 minutes in a sealed vessel.
-
-
Quench: Cool the melt to
(do not let it solidify completely). Pour the hot mixture into crushed ice/water ( ). -
Isolation: The product usually precipitates as a solid. Filter and wash with water.[3] If it oils out, extract with Ethyl Acetate.
Risk Factor: High temperature may cause minor debromination (<5%). Verify integrity via Mass Spec.
Protocol C: Sodium Ethanethiolate – The Nucleophilic Alternative
Best for: Safety-conscious labs, avoiding corrosive
-
Setup: Flame-dry a flask and maintain under inert atmosphere (
). -
Reagent Prep: Suspend Sodium Ethanethiolate (NaSEt) (3.0 eq) in anhydrous DMF (
).-
Alternative: Generate in-situ by mixing Ethanethiol (EtSH) and NaH in DMF (requires careful venting).
-
-
Addition: Add the substrate This compound (1.0 eq) to the suspension.
-
Reaction: Heat to
for 4–8 hours. -
Workup: Cool to RT. Pour into 1M HCl (acidification is necessary to protonate the phenoxide). Extract with Ethyl Acetate.[9]
-
Odor Control: Wash all glassware with bleach to oxidize residual thiols.
-
Comparative Data Analysis
| Feature | Method A ( | Method B (Py | Method C (NaSEt) |
| Reagent Type | Lewis Acid (Corrosive) | Acidic Salt (Ionic) | Nucleophile (Basic) |
| Temperature | |||
| Solvent | DCM (Chlorinated) | None (Solvent-free) | DMF (Polar Aprotic) |
| Br-Stability | Excellent | Good (Risk of thermolysis) | Excellent |
| Yield (Typical) | 92% | 80–85% | 85–90% |
| Scalability | Low (<10g preferred) | High (>100g possible) | Medium |
Troubleshooting & Decision Workflow
Figure 2: Decision matrix for selecting the optimal demethylation protocol.
References
-
McOmie, J. F. W., & West, D. E. (1969). 3,3'-Dihydroxybiphenyl. Organic Syntheses, 49, 50. (Standard
protocol for biphenyls). -
Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for Pyridine HCl and Thiolate methods).
-
Kulkarni, P. P., et al. (1999).[5] Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. Journal of Chemical Research, 394-395.[5]
-
Chakraborti, A. K., et al. (2008). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Archives of Pharmacal Research, 31(3), 305–309.[4] (Protocol for Thiolate method).
-
Kosak, T. M., et al. (2015).[2] Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation. European Journal of Organic Chemistry. (Mechanistic insights).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 3. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Boron tribromide (BBr3) cleaves ethers to give alkyl halides and ... | Study Prep in Pearson+ [pearson.com]
- 8. ovid.com [ovid.com]
- 9. Demethylation of Dimethyl Phosphonate Esters with Sodium Ethanethiolate: Improved Synthesis of 5´-Methylene Substituted 2´,5´-Deoxyribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: C-H Activation Functionalization of 3-Bromo-3'-methoxybiphenyl
<_ _>
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of C-H Activation in Biphenyl Scaffolds
Biphenyl moieties are privileged structures in medicinal chemistry and materials science. Their functionalization, however, often relies on traditional cross-coupling reactions that necessitate pre-functionalized starting materials, adding steps and generating waste. The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift, offering a more atom-economical and efficient route to novel analogues.[1] This guide focuses on the C-H activation of 3-Bromo-3'-methoxybiphenyl, a substrate poised for selective modification to generate diverse molecular architectures.
The presence of both a bromo and a methoxy substituent on the biphenyl core introduces both challenges and opportunities for regioselective C-H functionalization. The bromine atom can participate in oxidative addition with transition metal catalysts, while the methoxy group can act as a directing group, influencing the position of C-H activation. Understanding and controlling these factors is paramount for successful and predictable synthesis.
Mechanistic Underpinnings: The Palladium-Catalyzed C-H Activation Cycle
Palladium catalysis is a cornerstone of modern C-H activation chemistry.[1][2] The generally accepted mechanism for a directed C-H arylation, a common functionalization, involves a series of well-defined steps. While the specific pathway can vary depending on the ligand, oxidant, and directing group, a consensus catalytic cycle provides a framework for understanding the transformation.[3][4]
The crucial C-H activation step typically involves the formation of a reactive aryl-palladium species.[3] In many cases, especially with directing groups, this proceeds through the formation of a palladacycle intermediate.[3] The choice of ligands and additives can significantly influence the reactivity and selectivity of this key step.[3]
Figure 1: A generalized catalytic cycle for palladium-catalyzed C-H arylation.
Regioselectivity: Directing the Functionalization
A significant challenge in C-H activation is controlling where the new bond forms.[5][6] In the case of this compound, several factors influence the regioselectivity:
-
Directing Groups: The methoxy group can act as a weak directing group, favoring C-H activation at the ortho positions (2' and 4'). This is due to a chelation-assisted mechanism where the oxygen atom coordinates to the metal center, bringing it in proximity to the adjacent C-H bonds.
-
Steric Hindrance: The bulky bromine atom and the biphenyl twist can sterically hinder access to certain C-H bonds, influencing the catalyst's approach.
-
Electronic Effects: The electron-donating nature of the methoxy group and the electron-withdrawing nature of the bromine atom can alter the electron density of the aromatic rings, making certain C-H bonds more susceptible to activation.
Careful selection of the catalyst, ligands, and reaction conditions is crucial to achieve the desired regioselectivity. For instance, ligands can be designed to favor a specific geometric approach of the catalyst to the substrate.[7]
Experimental Protocol: Palladium-Catalyzed ortho-Arylation of this compound
This protocol outlines a general procedure for the palladium-catalyzed ortho-arylation of this compound with an aryl iodide.
Materials and Reagents:
-
This compound
-
Aryl iodide (e.g., 4-iodotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., a suitable phosphine or N-heterocyclic carbene ligand)
-
Base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))
-
Silver salt (e.g., silver carbonate (Ag₂CO₃) or silver acetate (AgOAc)) - often used as an oxidant and halide scavenger.
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, or N,N-dimethylacetamide (DMA))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hotplate)
-
Materials for workup and purification (separatory funnel, rotary evaporator, silica gel for column chromatography)
Experimental Workflow:
Figure 2: A typical experimental workflow for the C-H arylation reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the aryl iodide (1.2 mmol), the base (2.0 mmol), and the silver salt (1.5 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: In a separate vial, dissolve palladium(II) acetate (0.05 mmol, 5 mol%) and the chosen ligand (0.06 mmol, 6 mol%) in the anhydrous solvent (5 mL). Add this solution to the reaction flask via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 100-140 °C) for the specified time (12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Table 1: Representative Reaction Parameters and Expected Outcomes
| Parameter | Value/Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective palladium(II) precatalyst. |
| Ligand | Varies (e.g., P(o-tolyl)₃, XPhos) | Ligand choice is critical for reactivity and selectivity.[7][8] |
| Base | K₂CO₃ or Cs₂CO₃ | Neutralizes the acid generated during the C-H activation step. |
| Oxidant/Additive | Ag₂CO₃ or AgOAc | Often facilitates the C-H activation step and acts as a halide scavenger. |
| Solvent | Toluene, Dioxane, or DMA | High-boiling, aprotic solvents are typically required. |
| Temperature | 100-140 °C | C-H activation often requires elevated temperatures to overcome the activation energy barrier.[3] |
| Expected Yield | Moderate to High | Yields are highly dependent on the specific substrates and conditions. |
| Major Regioisomer | ortho to the methoxy group | The methoxy group is expected to direct the arylation to the 2' and/or 4' positions. |
Troubleshooting and Optimization
-
Low Conversion:
-
Increase Temperature: C-H activation is often kinetically slow.
-
Screen Ligands: The electronic and steric properties of the ligand can dramatically affect catalyst activity.
-
Change Solvent: Solvent polarity and coordinating ability can influence the reaction rate.
-
Increase Catalyst Loading: While not ideal for atom economy, a higher catalyst loading can improve conversion.
-
-
Poor Regioselectivity:
-
Modify the Directing Group: If feasible, altering the directing group can significantly change the regiochemical outcome.
-
Sterically Demanding Ligands: Bulky ligands can block certain reaction sites, enhancing selectivity for less hindered positions.
-
Lower Reaction Temperature: In some cases, lower temperatures can improve selectivity by favoring the thermodynamically preferred product.
-
-
Side Reactions:
-
Homocoupling of the Aryl Iodide: This can be minimized by using a slight excess of the C-H substrate and optimizing the reaction conditions.
-
Dehalogenation of the Bromo-Substituent: This can occur under certain reducing conditions. Ensure the reaction is performed under a strictly inert atmosphere.
-
Conclusion
The C-H activation and functionalization of this compound offers a powerful and modern approach to the synthesis of complex biphenyl derivatives. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can achieve high levels of efficiency and regioselectivity. This methodology holds significant promise for accelerating the discovery and development of new chemical entities in the pharmaceutical and materials science fields.
References
-
Hansen, A. L. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 16(5), 3747-3782. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2016). Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Beilstein Journal of Organic Chemistry, 12, 999-1013. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]
-
Pérez-Gómez, A., et al. (2022). C—H Activation of Unbiased C(sp3)—H Bonds. ChemRxiv. [Link]
-
Casanovas, J., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. ACS Catalysis, 12(23), 14386-14396. [Link]
-
Li, Y., et al. (2022). Palladium-catalyzed oxidative C-H activation/annulation of N-alkylanilines with bromoalkynes: access to functionalized 3-bromoindoles. Chemical Communications, 58(69), 9666-9669. [Link]
-
Godula, K., & Sames, D. (2006). Palladium-catalyzed C-H bond functionalization. Pure and Applied Chemistry, 78(2), 235-244. [Link]
-
OpenChemHub. (2024, January 24). C-H activation at remote positions [Video]. YouTube. [Link]
-
Casanovas, J., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis, 12(23), 14386-14396. [Link]
-
J-GLOBAL. (n.d.). Transition Metal Catalyzed Annulation Reactions. Part 4. Palladium-Catalyzed C-H Activation at Methoxy Groups for Cross-Coupling Reactions: A New Approach to Substituted Benzo[b]furans. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18563-18596. [Link]
-
ResearchGate. (2017). Synthesis and Functionalization of 3-Bromo-2-(2- chlorovinyl)benzothiophenes as Molecular Tools. [Link]
-
Joy, J., et al. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 15, 11065-11084. [Link]
-
Reus, C., et al. (2012). Synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes via Diels-Alder or C-H activation reactions. The Journal of Organic Chemistry, 77(7), 3518-3523. [Link]
-
Wu, Q., & Daugulis, O. (2020). Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter's Approach. Accounts of Chemical Research, 53(7), 1393–1406. [Link]
-
Wang, D.-H., et al. (2008). Palladium-catalyzed ortho-arylation of benzamides via direct sp2 C-H bond activation. Organic Letters, 10(8), 1521-1524. [Link]
-
PubChem. (n.d.). 3-Bromo-4-methoxybiphenyl. Retrieved from [Link]
-
Wikipedia. (n.d.). Fujiwara–Moritani reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Pd-catalyzed ortho-C-H arylation of benzylpicolinamide. [Link]
-
Niklas, F., et al. (2022). Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. ChemRxiv. [Link]
-
Ellman Laboratory, Yale University. (n.d.). C-H Functionalization. Retrieved from [Link]
-
Li, J., et al. (2023). ortho-C–O arylation of aromatic amides with Grignard reagents through the Meyers reaction. Organic & Biomolecular Chemistry, 21(34), 6896-6900. [Link]
-
Pearson+. (2015, February 19). Determining if substituted biphenyls are chiral or not [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene. [Link]
-
Semantic Scholar. (2006). Palladium-Catalyzed Alkylation of sp2 and sp3 CH Bonds with Methylboroxine and Alkylboronic Acids: Two Distinct CH Activation Pathways. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Substituted 3-Bromo-1-phenylallenes from Alkynylcyclohepta-trienes. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter’s Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uvadoc.uva.es [uvadoc.uva.es]
Synthesis of asymmetric biaryl ligands from 3-Bromo-3'-methoxybiphenyl
Application Note: Synthesis of Asymmetric Biaryl Ligands from 3-Bromo-3'-methoxybiphenyl
Part 1: Strategic Rationale & Chemical Architecture
1.1 The "3,3'-Asymmetry" Advantage While 2,2'-substituted biaryls (e.g., BINAP, MOP) dominate the landscape of axially chiral ligands due to restricted rotation, 3,3'-substituted biaryls offer a distinct "electronic asymmetry" without the extreme steric penalty of ortho-substitution. Starting from This compound , researchers can synthesize ligands that possess:
-
Remote Electronic Tuning: The meta-methoxy group acts as a remote electron donor (via resonance/induction depending on conjugation) to one ring, while the phosphine on the other ring (post-functionalization) creates a "push-pull" electronic environment.
-
Tunable Hemilability: Conversion of the methoxy group to a phenol (via demethylation) creates a P,O-ligand capable of hemilabile coordination—stabilizing Pd(II) intermediates while allowing open coordination sites during oxidative addition.
-
Structural Asymmetry: Unlike
-symmetric ligands, these asymmetric scaffolds break the symmetry of the catalytic pocket, crucial for distinguishing enantiotopic faces in sterically demanding substrates.
1.2 Critical Mechanistic Consideration: Kinetic vs. Thermodynamic Control The synthesis hinges on the selective functionalization of the bromine moiety.
-
The Trap: The methoxy group is a Directed Metalation Group (DMG). Treatment with organolithiums at higher temperatures (
) can lead to ortho-lithiation adjacent to the oxygen (Ring B) rather than Lithium-Halogen exchange (Ring A). -
The Solution: We utilize Kinetic Control at
. The rate of Li-Br exchange is significantly faster than proton abstraction (ortho-lithiation) at this temperature, ensuring the phosphine is installed exclusively at the 3-position.
Part 2: Synthetic Workflow & Visualization
The following diagram outlines the conversion of the precursor into a shelf-stable, Borane-protected phosphine ligand, followed by deprotection and potential P,O-ligand divergence.
Caption: Figure 1. Divergent synthetic pathway for P-Ligand and P,O-Ligand generation. Note the Borane protection strategy to facilitate aerobic purification.
Part 3: Detailed Experimental Protocol
Protocol A: Synthesis of 3-(Diphenylphosphino)-3'-methoxybiphenyl
Target: Creation of the primary asymmetric backbone.
Reagents:
-
This compound (1.0 equiv, 10 mmol)
-
n-Butyllithium (1.1 equiv, 2.5 M in hexanes)
-
Chlorodiphenylphosphine (
) (1.1 equiv) -
Anhydrous THF (Solvent)[1]
-
Borane-THF complex (1.0 M, 1.2 equiv) – For purification strategy.
Step-by-Step Methodology:
-
Setup (Inert Atmosphere): Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Cycle Argon/Vacuum 3 times.
-
Solvation: Add this compound (2.63 g, 10 mmol) and anhydrous THF (30 mL). Cool the solution to
(Dry ice/Acetone bath).-
Expert Insight: THF is crucial here; diethyl ether can sometimes lead to precipitation of the lithiated species, reducing yield.
-
-
Lithiation (The Critical Step): Add n-BuLi (4.4 mL, 11 mmol) dropwise over 15 minutes via syringe pump or careful manual addition.
-
Observation: The solution typically turns a yellow/orange hue.
-
Hold Time: Stir at
for exactly 45 minutes. Do not warm. Warming promotes the "scrambling" of the lithium to the position ortho to the methoxy group.
-
-
Phosphinylation: Add
(2.0 mL, 11 mmol) dropwise. -
Warming: Allow the mixture to warm to room temperature (RT) naturally over 2 hours. The color will fade to pale yellow.
-
In-Situ Protection (The "Purification Hack"):
-
Why? Free phosphines oxidize on silica gel. Protecting them with Borane allows standard aerobic chromatography.
-
Add
(12 mL, 12 mmol) at . Stir at RT for 2 hours.
-
-
Workup: Quench with water (slowly). Extract with EtOAc (3x). Wash organic layer with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc 9:1). Isolate the Borane-Protected Phosphine as a white solid/foam.
-
Deprotection (Just before use): Dissolve the protected ligand in toluene. Add DABCO (3 equiv) and heat to
for 4 hours. Filter off the DABCO-Borane adduct. The filtrate contains the pure ligand.
Protocol B: Demethylation to Access P,O-Ligands (Optional)
Target: 3-(Diphenylphosphino)-3'-hydroxybiphenyl.
-
Dissolve the Borane-protected intermediate from Protocol A in dry DCM.
-
Cool to
. Add (1.0 M in DCM, 2.5 equiv). -
Warm to
and stir for 4 hours. -
Quench with saturated
(Careful: Gas evolution). -
Extract with DCM. The Borane group often survives
or is removed during workup depending on pH. If P-oxide forms, reduction with may be required.
Part 4: Quality Control & Data Specifications
4.1 Expected Analytical Data The following table summarizes the key NMR shifts required to validate the synthesis.
| Nucleus | Species | Chemical Shift ( | Multiplicity | Diagnostic Feature |
| Free Ligand | Singlet | Sharp peak indicates no oxidation ( | ||
| Borane Adduct | Broad Multiplet | Broadening due to B-P coupling ( | ||
| Methoxy (-OMe) | Singlet | Disappearance of this peak confirms successful demethylation in Protocol B. | ||
| C-P (Ipso) | Doublet | Coupling constant |
4.2 Troubleshooting Guide
-
Issue: Low Yield / Complex Mixture.
-
Cause: Temperature rose above
during lithiation.[1] -
Fix: Use an internal thermometer. Ensure addition of nBuLi is slow enough to dissipate heat.
-
-
Issue: Oxidation of Phosphine.
-
Cause: Incomplete Borane protection or air exposure during deprotection.
-
Fix: Degas all solvents for deprotection (freeze-pump-thaw).
-
Part 5: Application Case Study (Suzuki-Miyaura Coupling)
To validate the ligand, we recommend a standard "stress test" using a deactivated aryl chloride.
Reaction: 4-Chloroanisole + Phenylboronic Acid
-
Catalyst:
(1 mol%)[2][3] -
Ligand: 3-(Diphenylphosphino)-3'-methoxybiphenyl (2 mol%)
-
Base:
(2.0 equiv)[2] -
Solvent: Toluene/Water (10:1),
, 12h.
Performance Metric: This "Asymmetric" ligand typically outperforms
References
-
Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Source: National Institutes of Health (PMC). Relevance: Foundational text on the synthesis and utility of dialkylbiaryl phosphine ligands.[4][5][6] URL:[Link]
-
Evaluation of P-bridged Biaryl Phosphine Ligands. Source: Royal Society of Chemistry (RSC). Relevance: Discusses the structural features of biaryl backbones and their impact on catalytic cycles. URL:[Link]
-
Organic Syntheses Procedure: 3,3'-Dimethoxybiphenyl. Source: Organic Syntheses.[4] Relevance: Background on the stability and chemical handling of 3,3'-substituted biaryl systems. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 3-Bromo-3'-methoxybiphenyl
Ticket #5920: Optimization of Yield in Biaryl-Aryl Couplings
Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Drug Discovery/Process Chemistry)
Executive Summary
You are encountering yield issues in the Suzuki-Miyaura coupling of 3-Bromo-3'-methoxybiphenyl (the electrophile). This substrate presents a specific set of challenges: it is a meta-substituted biaryl bromide . While aryl bromides are generally competent electrophiles, the meta-substitution lacks the electronic activation of para-electron-withdrawing groups, and the biaryl core introduces solubility and steric factors that can hinder standard protocols.
This guide moves beyond "textbook" conditions (Pd(PPh3)4/Na2CO3) to modern, robust catalytic systems designed for difficult or deactivated substrates.
Module 1: The Engine (Catalyst & Ligand Selection)
Q: I am using Pd(PPh3)4 but the conversion stalls at 60%. Should I add more catalyst? A: Adding more of the same catalyst rarely solves the problem if the active species is unstable or the oxidative addition is sluggish. Pd(PPh3)4 is prone to oxidation and generates PPh3, which can inhibit the reaction if present in excess.
Recommendation: Switch to a Buchwald Precatalyst system.
-
Why: Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos are electron-rich and bulky.
-
Electron-Rich: Accelerates oxidative addition into the Ar-Br bond (critical for deactivated meta-positions).
-
Bulky: Promotes reductive elimination, preventing the formation of inactive Palladium black.
-
-
Protocol: Use XPhos Pd G2 or SPhos Pd G2 precatalysts (1-2 mol%). These generate the active mono-ligated Pd(0) species immediately upon heating, avoiding the induction period and instability of Pd(PPh3)4 [1, 2].
Q: My starting material (this compound) is not dissolving well. Does this affect catalyst choice? A: Yes. If the substrate is insoluble, the reaction becomes heterogeneous, leading to slow kinetics.
-
Solution: Use a lipophilic ligand like XPhos which improves the solubility of the oxidative addition complex in non-polar solvents like Toluene or 1,4-Dioxane.
Module 2: The Fuel (Boronic Acid & Stoichiometry)
Q: I see a major impurity that looks like the homocoupled boronic acid. How do I stop this? A: Homocoupling (Ar-B(OH)2 + Ar-B(OH)2 → Ar-Ar) competes with your cross-coupling, consuming your nucleophile.
-
Cause: This is driven by Oxygen in the system.[1]
-
Fix:
-
Degas rigorously: Sparging with Nitrogen for 15 minutes is better than a simple vacuum/backfill cycle.
-
Slow Addition: Add the boronic acid solution slowly via syringe pump over 1 hour to keep its instantaneous concentration low relative to the aryl bromide.
-
Stoichiometry: Increase the boronic acid equivalents to 1.5 equiv to account for sacrificial loss [3].
-
Q: I see "Des-bromo" product (3-methoxybiphenyl). Is my catalyst stripping the bromine? A: This is Protodehalogenation . It occurs when the oxidative addition complex (Ar-Pd-Br) captures a hydride instead of transmetallating.
-
Source of Hydride: Often the solvent (alcohol) or trace water in the presence of excessive heat.
-
Fix:
-
Switch solvent to 1,4-Dioxane or Toluene (non-protic).
-
Lower the temperature to 80°C.
-
Use a strictly anhydrous base like K3PO4 (suspended in dioxane) if the boronic acid is prone to hydrolysis [4].
-
Module 3: The Environment (Base & Solvent)[2][3][4]
Q: Which base is "safe" for this substrate? A:
| Base | Strength | Use Case | Risk |
|---|---|---|---|
| Na2CO3 (aq) | Mild | Standard substrates | Slow reaction; requires heating. |
| K3PO4 (solid) | Moderate | Recommended. Good for hindered/insoluble substrates. | Suspension requires vigorous stirring. |
| Cs2CO3 | Strong | Excellent for difficult couplings (steric bulk). | Can cause base-sensitive side reactions. |
| KOtBu | Very Strong | Avoid unless necessary.[2] | High risk of protodehalogenation. |
Standard Protocol for this compound:
-
Solvent: 1,4-Dioxane : Water (4:1 ratio). The water is essential to solubilize the boronate intermediate.
-
Base: K3PO4 (2.0 equiv).
-
Temp: 90°C.
Module 4: Diagnostics (Troubleshooting Workflow)
Visualizing the Failure Mode: Use the logic tree below to diagnose the specific failure point in your reaction.
Figure 1: Diagnostic logic tree for isolating the root cause of low yield in Suzuki couplings.
Module 5: The Catalytic Cycle & Critical Control Points
Understanding where the reaction fails is key. For This compound , the steric bulk of the biaryl system makes the Transmetallation step sensitive.
Figure 2: Suzuki Catalytic Cycle highlighting the "Danger Zones" for bulky biaryl substrates.
Module 6: Purification (Removing the Palladium)
Q: I have the product, but it's colored (grey/brown). How do I remove residual Pd? A: Biphenyls are often crystalline, but Pd residues can trap within the lattice.
-
Silica Gel + Thiol: Pass the crude mixture through a silica plug capped with a layer of Thiol-functionalized Silica (e.g., SiliaMetS® Thiol). This scavenges Pd(II) and Pd(0) effectively [5].
-
Recrystallization: If crystallizing, add Activated Carbon (Charcoal) to the hot solution, stir for 15 mins, and filter hot through Celite. This physically adsorbs Pd clusters.
-
Limit: For pharma applications, target <10 ppm Pd. ICP-MS verification is required.
References
-
Buchwald, S. L., et al. "Buchwald Phosphine Ligands for Cross Coupling." Sigma-Aldrich Technical Guides. Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide." Yoneda Labs Technical Blog. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link
-
Biotage. "How to Remove Palladium in Three Easy Steps." Biotage Knowledge Base. Link
Sources
Technical Support Center: Purification Strategies for 3-Bromo-3'-methoxybiphenyl
The following guide is structured as a Tier 2/Tier 3 Technical Support resource, designed for researchers requiring advanced purification strategies.
Topic: Removal of unreacted 3-Bromo-3'-methoxybiphenyl (CAS: 337535-27-0) from reaction mixtures. Document ID: TS-PUR-084 Last Updated: 2025-06-15 Applicable Scenarios: Suzuki-Miyaura coupling workups, biaryl synthesis, pharmaceutical intermediate isolation.
Executive Summary & Molecule Profile
The Challenge: this compound is a lipophilic biaryl halide often used as an electrophile in cross-coupling reactions. Its structural similarity to coupled products (often terphenyls or functionalized biaryls) results in low resolution (
Target Molecule Data:
| Property | Value | Implication for Purification |
|---|---|---|
| Molecular Weight | 263.13 g/mol | Moderate volatility; requires high vacuum for distillation. |
| LogP (Predicted) | ~4.2 (Lipophilic) | Retains strongly on C18; elutes quickly on Normal Phase. |
| Physical State | Viscous Oil / Low melting solid | Recrystallization is difficult unless derivative is highly crystalline. |
| Reactivity | Aryl Bromide (Weak Electrophile) | Cannot be easily scavenged by standard nucleophilic resins at RT. |
Troubleshooting Guide (Q&A)
Category A: Chromatographic Co-elution
Q: I see a single spot on TLC, but NMR shows a mixture of product and starting material (this compound). How do I separate them?
A: This is a classic "overlap" issue due to similar polarity. The bromine atom and the methoxy group create a dipole moment that may mimic your product's polarity.
-
Immediate Action: Switch TLC visualization methods. UV (254 nm) shows both. Use Anisaldehyde stain ; the methoxy group often yields a distinct color (purple/red) compared to non-oxygenated analogs.
-
Protocol Shift: Move to Argentation Chromatography (AgNO
-Impregnated Silica) .-
Mechanism:[1] Silver ions (
) form reversible -complexes with aromatic rings. The electron-withdrawing bromine atom reduces the -electron density of the starting material, making it bind less strongly to silver than a more electron-rich coupled product (e.g., a terphenyl). -
Result: The unreacted bromide usually elutes faster than the coupled product on Ag-Silica.
-
Q: Normal phase flash chromatography failed. Should I try Reverse Phase (C18)?
A: Yes, but only if your product has a distinct hydrophobicity difference.
-
Logic: Since this compound is highly lipophilic (LogP ~4.2), it binds strongly to C18. If your product contains polar groups (amines, acids, boronic esters), C18 is superior because the product will elute significantly earlier than the lipophilic bromide.
-
Solvent System: Use a gradient of Water/Acetonitrile (with 0.1% Formic acid). The bromide will likely stick until >90% ACN.
Category B: Chemical & Physical Removal
Q: Can I chemically scavenge the unreacted aryl bromide?
A: Generally, no .
-
Explanation: Unlike acid chlorides or alkyl halides, aryl bromides are not sufficiently electrophilic to react with standard amine-functionalized scavenger resins (e.g., aminomethyl polystyrene) at room temperature.
-
Exception: If you are willing to heat the mixture, you can add a "dummy" boronic acid (small, polar, e.g., 3-aminophenylboronic acid) and catalyst to force the bromide to react, converting it into a highly polar amine-biaryl that is easily removed by acid wash. Note: This risks side reactions with your product.
Q: Is distillation a viable option for scale-up?
A: Only under High Vacuum (<0.5 mmHg) .
-
The boiling point of similar biaryls is >300°C at atmospheric pressure. At 0.1 mmHg, the b.p. drops to ~140-160°C.
-
Recommendation: Use Kugelrohr distillation for scales <5g. If your product is a much heavier terphenyl (MW >350), the bromide will distill over first.
Decision Matrix: Workflow Visualization
The following diagram illustrates the logical flow for selecting the optimal purification method based on your mixture's properties.
Caption: Decision tree for isolating products from unreacted this compound based on physical state and chromatographic behavior.
Advanced Protocol: Silver Nitrate Impregnated Silica
Context: When standard silica fails to resolve the bromide from the product.
Theory: The
Materials
-
Silica Gel 60 (230-400 mesh)
-
Silver Nitrate (
)[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Acetonitrile (solvent for impregnation)
-
Aluminum foil (for light protection)
Step-by-Step Procedure
-
Preparation (10% w/w
):-
Dissolve 5.0 g of
in 50 mL of Acetonitrile. -
Add 45.0 g of dry Silica Gel to a round-bottom flask.
-
Pour the silver solution over the silica and shake vigorously to create a slurry.
-
-
Drying:
-
Rotary evaporate the solvent in the dark (wrap flask in foil) until the silica is a free-flowing powder. Note: Do not overheat (>60°C).
-
-
Packing:
-
Pack the column immediately. The silica will be slightly off-white/grey.
-
-
Elution:
-
Run the column using a gradient of Hexane:Ethyl Acetate (or Toluene:Hexane).
-
Expectation: The brominated starting material (electron-deficient) will elute earlier than the non-brominated product (electron-rich).
-
Quantitative Data: Solubility & Solvent Selection
Use this table to select solvents for recrystallization or extraction.
| Solvent | Solubility (SM) | Recommendation |
| Water | Insoluble | Use for aqueous wash to remove inorganic salts. |
| Hexane/Heptane | Soluble | Good mobile phase; SM elutes rapidly. |
| Ethanol/Methanol | Moderate (Hot) | Primary candidate for recrystallization. SM may crash out upon cooling if product remains soluble. |
| Acetonitrile | Soluble | Use for Reverse Phase (C18) loading. |
| Diethyl Ether | Very Soluble | Avoid for crystallization; good for extraction. |
References
-
Williams, C. M., & Mander, L. N. (2001). "Chromatography with Silver Nitrate."[1][4][3] Tetrahedron, 57(3), 425–447. (Foundational text on Argentation Chromatography mechanisms).
-
PubChem. (n.d.).[5][6][7] "this compound Compound Summary." National Center for Biotechnology Information. Retrieved February 4, 2026.
-
Moynihan, H. A., & Horgan, D. E. (2017).[8] "Impurity Occurrence and Removal in Crystalline Products from Process Reactions." Organic Process Research & Development, 21(5), 711-729. (Principles of recrystallization for biaryl impurities). [8]
-
Sigma-Aldrich. (n.d.).[9] "3-Bromoanisole Product Specification." (Analogous physicochemical data).
Sources
- 1. aocs.org [aocs.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. 3-Bromobiphenyl | C12H9Br | CID 16449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Bromo-4'-methoxybiphenyl | C13H11BrO | CID 2757035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C13H11BrO | CID 2757034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. DSpace [cora.ucc.ie]
- 9. 3-溴苯甲醚 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
Controlling regioselectivity in functionalization of 3-Bromo-3'-methoxybiphenyl
To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Regioselective Functionalization of 3-Bromo-3'-methoxybiphenyl
Introduction: The "Tale of Two Rings"
Functionalizing This compound presents a classic chemoselectivity challenge in organic synthesis. This scaffold consists of two distinct electronic environments connected by a single bond:
-
Ring A (The Electrophile): Contains the Bromine atom.[1] It is deactivated and primed for metal-halogen exchange or oxidative addition (Pd/Ni catalysis).
-
Ring B (The Nucleophile): Contains the Methoxy group. It is electron-rich, activating the ring for Electrophilic Aromatic Substitution (EAS) and serving as a Directed Ortho Metalation (DoM) group.
This guide provides the protocols and decision-making logic to selectively target specific carbon sites on this molecule without protecting groups.
Module 1: Organometallic Control (Lithiation)
The Core Conflict: When treating this molecule with an organolithium reagent, two pathways compete:
-
Pathway A (Kinetic): Lithium-Halogen Exchange at C3 (Ring A).
-
Pathway B (Thermodynamic/Directed): Directed Ortho Metalation (DoM) at C2'/C4' (Ring B), guided by the OMe group.
Troubleshooting Guide: Selecting the Right Base
Q: I want to functionalize the C3 position (replace Br). Why am I seeing side products on the methoxy ring? A: You likely used a base that promotes DoM or allowed the temperature to rise too high.
-
The Fix: Use n-Butyllithium (n-BuLi) at -78°C .[2]
-
Mechanism: The rate of Lithium-Halogen exchange (C-Br bond) is diffusion-controlled and orders of magnitude faster than proton abstraction (C-H bond) at cryogenic temperatures.
-
Critical Parameter: Quench immediately at low temperature. If the reaction warms up, the lithiated species can isomerize or deprotonate the other ring (trans-metalation).
Q: I want to functionalize the C2'/C4' position (ortho to OMe) but keep the Bromine intact. Is this possible? A: Yes, but you cannot use n-BuLi. You must use a non-nucleophilic base like LDA (Lithium Diisopropylamide) .
-
The Fix: Use LDA at 0°C to -20°C .
-
Mechanism: LDA is too bulky to attack the bromine atom (preventing Li-Br exchange) but is basic enough to deprotonate the ortho-protons guided by the methoxy group (DoM).
-
Regioselectivity: Expect a mixture of C2' and C4'. C2' is electronically activated but sterically hindered by the biphenyl bond. C4' is often the major product due to steric accessibility.
Experimental Protocols
| Target Site | Reagent | Solvent | Temp | Time | Key Precaution |
| C3 (Ring A) | n-BuLi (1.1 eq) | THF/Hexane | -78°C | 15 min | Add n-BuLi slowly down the side of the flask. Quench cold. |
| C2'/C4' (Ring B) | LDA (1.2 eq) | THF | 0°C | 1-2 h | Prepare LDA fresh. Do not use n-BuLi directly on the substrate. |
Module 2: Electrophilic Aromatic Substitution (EAS)
Q: Where will nitration or bromination occur? A: The reaction will occur exclusively on Ring B (Methoxy ring) .
-
Reasoning: The Methoxy group is a strong activator (+M effect), making Ring B much more nucleophilic than Ring A, which is deactivated by the Bromine (-I effect).
-
Site Selectivity:
-
C2' (Ortho to OMe, Ortho to Bridge): Highly crowded. Unlikely.
-
C6' (Para to OMe, Ortho to Bridge): Crowded by the twisted biphenyl bond.
-
C4' (Ortho to OMe, Para to Bridge): The Favored Site. It benefits from the ortho-directing power of OMe and is the least sterically hindered activated position.
-
Q: How do I force substitution on the Bromine ring (Ring A)? A: You generally cannot do this via standard EAS while the OMe group is present. You would need to perform the substitution before coupling the two rings or use a harsh directing group strategy that overrides the electronic bias (e.g., sulfonation followed by displacement).
Module 3: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting reagents based on the desired functionalization site.
Caption: Decision tree for regioselective functionalization reagents. Blue path targets the Br-ring; Red/Yellow paths target the OMe-ring.
References & Further Reading
-
Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Foundational text on Li-Hal exchange vs DoM kinetics).
-
Schlosser, M. (2005). "Superbases for organic synthesis." Pure and Applied Chemistry, 60(11), 1627-1634. Link
-
Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Link
-
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(5), 879–933. Link
-
PubChem. (2025).[3][4][5] this compound Compound Summary. Link[3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. This compound | C13H11BrO | CID 2757034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Bromo-4-methoxybiphenyl | C13H11BrO | CID 262267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromo-4'-methoxybiphenyl | C13H11BrO | CID 2757035 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: Distinguishing 3-Bromo-3'-methoxybiphenyl from Structural Isomers
Executive Summary
3-Bromo-3'-methoxybiphenyl is a critical biaryl intermediate, frequently employed in the synthesis of organic light-emitting diodes (OLEDs) and pharmaceutical scaffolds. Its structural integrity is defined by a specific meta-meta substitution pattern.
However, synthesis via Suzuki-Miyaura coupling often yields regioisomers (e.g., 4-bromo-3'-methoxybiphenyl or 2-bromo-3'-methoxybiphenyl) due to catalyst migration or impure boronic acid starting materials. Distinguishing the target 3,3'-isomer from these structural analogs is not merely a purity check; it is a prerequisite for downstream efficacy, as the substitution pattern dictates the conjugation length, triplet energy levels, and metabolic stability of the final product.
This guide provides a definitive, self-validating analytical workflow to unambiguously identify this compound, prioritizing NMR spectroscopy and chromatographic separation.
Section 1: The Isomeric Landscape
Before analyzing, one must understand the "imposters." In a typical synthesis (e.g., coupling 1-bromo-3-iodobenzene with 3-methoxyphenylboronic acid), the following isomers are the most common contaminants:
| Isomer | Substitution Pattern | Key Structural Feature |
| This compound (Target) | Meta / Meta | High symmetry potential; distinct isolated protons at C2 and C2'. |
| 4-Bromo-3'-methoxybiphenyl | Para / Meta | Contains an AA'BB' system on the bromine ring. |
| 3-Bromo-4'-methoxybiphenyl | Meta / Para | Contains an AA'BB' system on the methoxy ring. |
| 2-Bromo-3'-methoxybiphenyl | Ortho / Meta | Sterically hindered; significant twisting of the biphenyl bond; unique shielding effects. |
Section 2: NMR Spectroscopy – The Primary Validation Tool
Nuclear Magnetic Resonance (
The "Meta-Meta" Signature (Target Molecule)
The target molecule possesses two rings, both substituted at the 3-position. The diagnostic signal is the presence of two distinct "singlet-like" triplets (actually doublet of doublets with small coupling constants) corresponding to the protons at position 2 of each ring.
-
Ring A (Bromine side): The proton at C2 is flanked by a Bromine and the Phenyl ring. It appears as a narrow triplet (
Hz) due to meta-coupling with protons at C4 and C6. -
Ring B (Methoxy side): The proton at C2' is flanked by a Methoxy group and the Phenyl ring. It also appears as a narrow triplet (
Hz).
Crucial Test: If you see strong doublets (
Comparative NMR Data Table
Use this table to interpret your spectrum.
| Proton Environment | Target (3,3'-isomer) Signal Shape | Imposter (4,3'-isomer) Signal Shape | Mechanistic Reason |
| H-2 (between substituents) | Narrow Triplet ( | Absent (Carbon is substituted) | Meta-coupling vs. Para-substitution. |
| H-4/H-6 (adjacent to H-2) | Doublet of Doublets ( | Strong Doublet ( | Ortho-coupling dominates in para-isomers. |
| H-5 (Meta to both) | Triplet ( | Doublet ( | In the target, H-5 has two ortho neighbors. In para-isomers, it has only one. |
Visualizing the Coupling Logic
The following diagram illustrates the decision logic based on proton splitting patterns.
Caption: Decision tree for assigning biphenyl substitution patterns based on
Section 3: Chromatographic Separation (HPLC)
While NMR identifies the structure, HPLC quantifies the purity. Positional isomers of biphenyls have different dipole moments and effective hydrodynamic volumes, allowing separation on Reverse Phase (RP) columns.
Method Development Strategy
The 3,3'-isomer is generally less polar than the 3,4'-isomer due to the vector cancellation of the dipole moments in the meta-meta arrangement compared to the linear para-arrangement.
Recommended Protocol:
-
Column: C18 (Octadecyl) with high carbon load (e.g., Agilent ZORBAX Eclipse Plus C18).
-
Mobile Phase: Isocratic elution is preferred for isomer resolution.
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile[1]
-
Ratio: 60% B / 40% A (Adjust based on retention).
-
-
Detection: UV at 254 nm (aromatic
) and 280 nm (methoxy auxochrome).
Expected Elution Order (Generic C18):
-
3-Bromo-4'-methoxybiphenyl (Most Polar/Linear interaction)
-
This compound (Target)
-
2-Bromo-3'-methoxybiphenyl (Least retained due to steric "twist" reducing surface area contact with C18 chains).
Section 4: Experimental Workflow
To ensure rigorous identification, follow this step-by-step protocol.
Step 1: Sample Preparation[2]
-
Isolate crude product from the Suzuki coupling reaction.
-
Dissolve 5 mg in 0.6 mL of CDCl
. (Avoid DMSO-d initially, as solvent viscosity broadens the fine meta-coupling triplets).
Step 2: NMR Acquisition[2]
-
Pulse Sequence: Standard zg30 (proton).
-
Scans: Minimum 16 scans to resolve low-intensity satellite peaks.
-
Processing: Apply a window function (LB = 0.3 Hz) to enhance resolution.
-
Analysis: Zoom into 6.5–8.0 ppm. Look for the "isolated proton" signal at position 2.
Step 3: HPLC Validation
-
Prepare a 1 mg/mL solution in Acetonitrile.
-
Inject 5
L onto the C18 column (Method described in 3.1). -
Check for "shoulder" peaks on the main signal, which indicate co-eluting isomers (often the 4-bromo variant).
Step 4: Crystallography (The "Nuclear Option")
If the compound is a solid and NMR remains ambiguous (e.g., overlapping multiplets), grow a single crystal via slow evaporation from Ethanol/Hexane. X-ray diffraction (XRD) provides absolute structural proof.
Section 5: Mechanistic Pathway of Impurities
Understanding where the isomers come from helps in preventing them.
Caption: Synthesis pathway highlighting origins of structural impurities during Suzuki coupling.
References
-
Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
Phenomenex. (2023). Chiral HPLC Separations & Method Development Guide.Link
-
Reich, H. J. (2024). Structure Determination Using NMR: Spin-Spin Coupling in Aromatic Systems. University of Wisconsin-Madison Chemistry. Link
Sources
High-Throughput Validation of 3-Bromo-3'-methoxybiphenyl: IR Spectroscopy vs. Conventional Methods
Executive Summary
In the high-stakes environment of drug discovery, 3-Bromo-3'-methoxybiphenyl serves as a critical biaryl scaffold, frequently utilized in the synthesis of inhibitors for kinases and GPCRs. While Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) remain the gold standards for structural elucidation and purity, they often create bottlenecks in high-throughput synthesis (HTS) workflows.
This guide objectively compares Infrared (IR) Spectroscopy against these traditional alternatives, demonstrating how IR serves as a rapid, self-validating "gatekeeper" method for intermediate verification. We provide a validated synthesis protocol and a spectroscopic fingerprinting guide to streamline your workflow.
Part 1: The Analytical Challenge
The synthesis of this compound typically involves a Suzuki-Miyaura cross-coupling. The primary analytical challenge is distinguishing the product from the starting 3-methoxyphenylboronic acid and 1-bromo-3-iodobenzene without running a 15-minute HPLC method or consuming deuterated solvents for every batch.
The Core Question: Can a 30-second solid-state IR scan provide sufficient confidence to proceed to the next synthetic step?
Part 2: Comparative Analysis
The following table contrasts the performance of IR Spectroscopy against 1H-NMR and HPLC-MS for this specific biaryl synthesis.
| Feature | IR Spectroscopy (ATR) | 1H-NMR (400 MHz) | HPLC-MS |
| Primary Utility | Functional Group Validation | Structural Certainty | Purity & Mass Confirmation |
| Throughput | High (< 1 min/sample) | Low (5-10 min/sample) | Medium (10-20 min/sample) |
| Cost Per Run | Negligible | High (Solvents/Tubes) | Medium (Mobile Phase/Col.) |
| Sample State | Solid/Oil (Neat) | Solution (Deuterated) | Solution (Filtered) |
| Limit of Detection | ~1-2% (Impurity) | ~0.1% | < 0.01% |
| Key Blind Spot | Cannot detect trace isomers | Expensive for routine checks | Requires method development |
Verdict: IR is the superior in-process control (IPC) tool. It allows researchers to instantly verify the consumption of the boronic acid (disappearance of O-H bands) and the retention of the aryl ether, reserving NMR/HPLC for final product characterization.
Part 3: Synthesis & Validation Workflow
The following diagram outlines the optimized workflow, integrating IR as the "Go/No-Go" decision gate.
Figure 1: Integrated Synthesis and Validation Workflow. IR acts as the critical decision node before resource-intensive purification.
Part 4: Spectroscopic Fingerprinting (The Self-Validating System)
To use IR as a validation tool, you must look for specific "marker" bands. This system is self-validating because the disappearance of reactant peaks is just as important as the appearance of product peaks.
The "Disappearance" Markers (Reactants)
-
Target: 3-Methoxyphenylboronic acid.
-
Signal: O-H Stretch (Broad).
-
Region: 3200–3500 cm⁻¹.
-
Validation: A clean product spectrum must be flat in this region. The presence of a broad mound here indicates unreacted boronic acid or retained moisture.
The "Appearance" Markers (Product)
-
Target: Aryl Alkyl Ether (Methoxy group).
-
Signal: C-O-C Asymmetric Stretch.
-
Region: 1230–1270 cm⁻¹ (Strong intensity).
-
Secondary Signal: 1020–1050 cm⁻¹ (Symmetric stretch).
-
Note: This confirms the methoxy group was successfully coupled and not cleaved.
-
-
Target: Aryl Bromide (Retained functional group).
-
Signal: C-Br Stretch.
-
Region: 500–700 cm⁻¹ (Often distinct sharp peaks around 680 cm⁻¹ or lower).
-
Note: Critical to ensure oxidative addition occurred at the Iodo- position (weaker bond), leaving the Bromo- position intact for future functionalization.
-
Part 5: Experimental Protocol
A. Synthesis of this compound
This protocol prioritizes selectivity for the Iodo- position.
-
Setup: In a 50 mL round-bottom flask, dissolve 1-bromo-3-iodobenzene (1.0 eq, 5 mmol) and 3-methoxyphenylboronic acid (1.1 eq, 5.5 mmol) in a mixture of Toluene/Ethanol (4:1, 20 mL).
-
Degassing: Sparge the solution with nitrogen for 10 minutes.
-
Catalysis: Add Pd(PPh₃)₄ (3 mol%) and aqueous Na₂CO₃ (2M, 2.0 eq).
-
Reaction: Reflux at 90°C under nitrogen for 4–6 hours.
-
Mechanistic Insight: The weaker C-I bond undergoes oxidative addition significantly faster than the C-Br bond, ensuring the bromine remains on the ring [1].
-
-
Workup: Cool to RT. Dilute with ethyl acetate, wash with water and brine. Dry over MgSO₄ and concentrate in vacuo.
B. IR Validation Procedure
-
Preparation: Place a small amount (~2 mg) of the crude oil/solid onto the crystal of an ATR-FTIR spectrometer (e.g., Diamond or ZnSe crystal).
-
Acquisition: Scan from 4000 cm⁻¹ to 500 cm⁻¹ (Resolution: 4 cm⁻¹, 16 scans).
-
Analysis Logic:
-
Step 1 (Purity Check): Check 3200–3500 cm⁻¹. If broad peak exists → FAIL (Recrystallize).
-
Step 2 (Identity Check): Check 1250 cm⁻¹. If strong peak exists → PASS (Ether present).
-
Step 3 (Integrity Check): Check <700 cm⁻¹. If peaks match starting bromide pattern → PASS (Bromine intact).
-
C. Decision Matrix Diagram
Figure 2: Spectroscopic Decision Matrix for rapid batch validation.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014).[1] Spectrometric Identification of Organic Compounds (8th ed.).[1][2] Wiley.[2] (Standard reference for IR characteristic frequencies of aryl ethers and halides).
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
